molecular formula C5H4ClFN2 B159636 2-Chloro-5-fluoro-4-methylpyrimidine CAS No. 134000-96-7

2-Chloro-5-fluoro-4-methylpyrimidine

货号: B159636
CAS 编号: 134000-96-7
分子量: 146.55 g/mol
InChI 键: ITAJKPNAPXHDDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-fluoro-4-methylpyrimidine (CAS 134000-96-7) is a high-purity fluorinated pyrimidine derivative of significant value in chemical and pharmaceutical research . Its molecular formula is C₅H₄ClFN₂, with a molecular weight of 146.55 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the development of Active Pharmaceutical Ingredients (APIs) where its structure allows for further functionalization to explore novel therapeutic entities . The specific arrangement of chloro and fluoro substituents on the pyrimidine ring makes it a privileged scaffold in medicinal chemistry for targeting key biological pathways . Beyond pharmaceuticals, it is also employed in the synthesis of advanced agrochemicals, such as herbicides and pesticides, leveraging its chemical properties to enhance product efficacy . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses. For safe handling, please refer to the corresponding Safety Data Sheet (SDS), as the compound may pose hazards including acute toxicity, skin and eye irritation, and specific target organ toxicity upon single exposure .

属性

IUPAC Name

2-chloro-5-fluoro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJKPNAPXHDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609751
Record name 2-Chloro-5-fluoro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134000-96-7
Record name 2-Chloro-5-fluoro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-chloro-5-fluoro-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from the readily available 5-fluorouracil. The proposed pathway involves an initial methylation at the 4-position, followed by a chlorination step to introduce chloro groups at the 2 and 4-positions, and concluding with a selective reduction to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-fluoro-4-methyluracil cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Reduction A 5-Fluorouracil B 5-Fluoro-4-methyluracil A->B Reagents: Dimethyl sulfate, Base C 2,4-dichloro-5-fluoro-4-methylpyrimidine B->C Reagent: Phosphorus oxychloride (POCl3) D This compound C->D Reagent: Zinc powder, Acetic acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 5-fluoro-4-methyluracil

This procedure is adapted from standard N-alkylation methods for uracil derivatives.

Materials:

  • 5-Fluorouracil

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a stirred solution of 5-fluorouracil in DMF, add potassium carbonate.

  • Slowly add dimethyl sulfate to the suspension at room temperature.

  • Heat the reaction mixture and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 5-fluoro-4-methyluracil.

Step 2: Synthesis of 2,4-dichloro-5-fluoro-4-methylpyrimidine

This chlorination procedure utilizes phosphorus oxychloride, a common reagent for converting hydroxypyrimidines to chloropyrimidines.[1]

Materials:

  • 5-fluoro-4-methyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Dichloromethane

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a reaction flask, suspend 5-fluoro-4-methyluracil in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into ice-water with vigorous stirring.

  • Extract the aqueous solution with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to afford 2,4-dichloro-5-fluoro-4-methylpyrimidine.

Step 3: Synthesis of this compound

This selective reduction at the more reactive 4-position is based on methods for the dechlorination of dichloropyrimidines using zinc powder.[2][3]

Materials:

  • 2,4-dichloro-5-fluoro-4-methylpyrimidine

  • Zinc powder (activated)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a suspension of activated zinc powder in THF, add a solution of 2,4-dichloro-5-fluoro-4-methylpyrimidine in THF.

  • Heat the mixture to reflux.

  • Slowly add a solution of acetic acid in THF to the refluxing mixture over a period of time.

  • Continue refluxing and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethyl acetate.

  • Wash the combined filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on typical yields and purities reported for analogous reactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data (Expected)
5-fluoro-4-methyluracilC₅H₅FN₂O₂144.1170-85>95¹H NMR, ¹³C NMR, MS
2,4-dichloro-5-fluoro-4-methylpyrimidineC₅H₃Cl₂FN₂180.9980-95>95¹H NMR, ¹³C NMR, MS
This compound C₅H₄ClFN₂ 146.55 50-75 >98 ¹H NMR, ¹³C NMR, MS, HPLC [4]

Application in Drug Discovery

Substituted pyrimidines are a critical class of scaffolds in the development of kinase inhibitors for cancer therapy. The unique substitution pattern of this compound, featuring a reactive chloro group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate for the synthesis of targeted therapeutics. For instance, similar 2,4-disubstituted pyrimidines are key building blocks for inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein often implicated in non-small cell lung cancer.[5]

The workflow below illustrates the role of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_elaboration Molecular Elaboration cluster_testing Preclinical Testing Start Starting Materials Intermediate This compound Start->Intermediate Multi-step Synthesis Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final_Compound Final Kinase Inhibitor Coupling->Final_Compound In_vitro In vitro Kinase Assays Final_Compound->In_vitro Cell_based Cell-based Assays In_vitro->Cell_based In_vivo In vivo Animal Models Cell_based->In_vivo

Caption: Role of the title compound in a drug discovery workflow.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyrimidine: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-chloro-5-fluoro-4-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine ring makes this compound a valuable intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂.[1][2] Its molecular structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. These substituents significantly influence the compound's reactivity and its utility as a scaffold in drug design.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 134000-96-7[1]
Molecular Formula C₅H₄ClFN₂[1][2]
Molecular Weight 146.55 g/mol [1][2]
Boiling Point 219.5 °C at 760 mmHg[2]
Appearance White to yellow solid
Purity ≥98%[2]
Storage Store in a dry, sealed place[2]

Synthesis and Reactivity

For instance, the synthesis of related 2-chloro-4-methylpyrimidine has been achieved through the reaction of 2,6-dichloro-4-methylpyrimidine with zinc powder and iodine in a mixture of ethanol and water.[3] This suggests that a potential route to this compound could involve a similar reductive dehalogenation of a more halogenated precursor.

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chloro and fluoro substituents. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, a critical feature for the construction of diverse chemical libraries for drug screening.

Below is a conceptual workflow for the potential synthesis and subsequent derivatization of this compound.

G Conceptual Synthesis and Derivatization Workflow A Precursor (e.g., Dihalo-methyl-fluoropyrimidine) B Selective Dehalogenation A->B Reagents: e.g., Zn, I₂ C This compound B->C D Nucleophilic Aromatic Substitution (SNAr) at C2-position C->D Nucleophile: e.g., Amines, Thiols, Alcohols E Diverse Library of Substituted Pyrimidines D->E

Conceptual Synthesis and Derivatization Workflow

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in the class of kinase inhibitors.[4][5] The structural features of this compound make it an attractive starting material for the synthesis of potent and selective kinase inhibitors. The 2-chloro position serves as a handle for introducing various amine-containing side chains that can interact with the hinge region of the kinase ATP-binding pocket. The fluoro and methyl groups can be utilized to fine-tune potency, selectivity, and pharmacokinetic properties.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in a number of kinase inhibitors. For example, substituted 2-aminopyrimidines are a common feature in inhibitors of kinases such as Src and Abl.[6] The development of such inhibitors often involves the reaction of a 2-chloropyrimidine intermediate with a suitable amine.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway that contributes to disease progression, such as in cancer.

The diagram below illustrates a generalized signaling pathway where a kinase is inhibited by a pyrimidine-based inhibitor, a class of molecules for which this compound serves as a key synthetic intermediate.

G Generalized Kinase Inhibition Pathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Upstream Signal B Kinase A->B D Substrate B->D C ATP C->B E Phosphorylated Substrate D->E Phosphorylation F Cellular Response (e.g., Proliferation, Survival) E->F G Upstream Signal H Kinase G->H J Blocked ATP Binding Site I Pyrimidine-based Inhibitor (Derived from this compound) I->H K No Phosphorylation L Inhibition of Cellular Response

References

In-depth Technical Guide: 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134000-96-7

This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-4-methylpyrimidine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol .[1] Its key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 134000-96-7[1][2]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
Boiling Point 220 °C[3]
Density 1.352 g/cm³[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of structurally similar compounds, such as 2-chloro-4-methylpyrimidine. A plausible synthetic route would involve the chlorination of a corresponding hydroxypyrimidine precursor.

Conceptual Synthesis Workflow:

G A 5-fluoro-4-methylpyrimidin-2-ol C This compound A->C Chlorination B Chlorinating Agent (e.g., POCl₃) B->C Reagent

Figure 1. Conceptual synthesis of this compound.

General Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of a related compound, 2-chloro-4-methylpyrimidine, involves the reaction of 2,4-dichloro-pyrimidine with a Grignard reagent in the presence of an iron catalyst.[4] Another approach for a similar compound involves the dehydrochlorination of 2-chloro-4-methylpyrimidine hydrochloride using phosphorus oxychloride.[4]

A plausible, though unverified, protocol for the target molecule could be:

  • To a stirred solution of 5-fluoro-4-methylpyrimidin-2-ol in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography or recrystallization to yield this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the fluorine and chlorine substituents, makes the 2-position highly susceptible to attack by nucleophiles.

General SNAr Workflow:

G A This compound E Substituted Pyrimidine Derivative A->E B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., DMF, DMSO) D->E G A This compound F Aryl/Heteroaryl Substituted Pyrimidine A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G A This compound F 2-Amino-pyrimidine Derivative A->F B Amine B->F C Palladium Catalyst & Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a cornerstone of chemical research and development. This in-depth technical guide details the structure elucidation of the novel pyrimidine derivative, 2-chloro-5-fluoro-4-methylpyrimidine, a compound of interest for its potential applications in medicinal chemistry.

This document provides a comprehensive overview of the analytical techniques and experimental protocols employed to confirm the chemical structure of this compound (CAS No. 134000-96-7). The molecular formula is C5H4ClFN2, with a molecular weight of 146.55 g/mol . The elucidation process relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural confirmation of this compound was achieved through the integrated analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data. While publicly available spectra for this specific compound are limited, data from chemical suppliers and analogous structures in the literature provide a strong basis for its characterization.

Table 1: Summary of Spectroscopic Data

Technique Observed Data Interpretation
¹H NMRConsistent with structure (as per Certificate of Analysis)Expected signals: a singlet for the methyl group and a doublet for the aromatic proton, showing coupling to the fluorine atom.
¹³C NMR-Expected signals: carbons of the pyrimidine ring, with chemical shifts influenced by the chloro, fluoro, and methyl substituents, and a signal for the methyl carbon.
¹⁹F NMR-Expected signal: a singlet or a doublet (if coupled to the aromatic proton), with a chemical shift characteristic of a fluorine atom attached to a pyrimidine ring.
Mass Spec. (MS)-Expected molecular ion peak (M+) corresponding to the molecular weight (146.55 g/mol ) and an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are not extensively documented in readily accessible literature. However, a general synthetic approach can be inferred from procedures for related substituted pyrimidines.

General Synthesis Protocol (Hypothetical):

A plausible synthetic route involves the chlorination and fluorination of a suitable pyrimidine precursor. For instance, a starting material such as 4-methyl-5-fluorouracil could undergo chlorination at the 2-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 1: Chlorination. 4-methyl-5-fluorouracil is refluxed with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to facilitate the conversion of the hydroxyl group to a chlorine atom.

  • Step 2: Work-up and Purification. After the reaction is complete, the excess phosphorus oxychloride is carefully quenched with ice water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.

  • Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Visualizing the Elucidation Process

The logical workflow of structure elucidation involves a systematic integration of data from various analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR F_NMR ¹⁹F NMR Purification->F_NMR MS Mass Spectrometry Purification->MS Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton Fluorine_Presence Fluorine Position F_NMR->Fluorine_Presence Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Structure Confirmed Structure This compound Proton_Env->Structure Carbon_Skeleton->Structure Fluorine_Presence->Structure Molecular_Formula->Structure

A logical workflow for the structure elucidation of a novel compound.

The relationship between the spectroscopic data and the deduced structural fragments is crucial for the final confirmation.

data_to_structure cluster_data Spectroscopic Data cluster_fragments Deduced Structural Fragments H_NMR ¹H NMR Data (Chemical Shift, Multiplicity, Integration) Methyl_Group Methyl Group (-CH₃) H_NMR->Methyl_Group Aromatic_Proton Aromatic Proton (-CH=) H_NMR->Aromatic_Proton C_NMR ¹³C NMR Data (Chemical Shift) C_NMR->Methyl_Group Pyrimidine_Ring Substituted Pyrimidine Ring C_NMR->Pyrimidine_Ring F_NMR ¹⁹F NMR Data (Chemical Shift) Fluorine_Atom Fluorine Atom (-F) F_NMR->Fluorine_Atom MS Mass Spectrometry Data (Molecular Ion, Isotope Pattern) MS->Pyrimidine_Ring Chlorine_Atom Chlorine Atom (-Cl) MS->Chlorine_Atom Final_Structure Final Assembled Structure: This compound Methyl_Group->Final_Structure Aromatic_Proton->Final_Structure Pyrimidine_Ring->Final_Structure Chlorine_Atom->Final_Structure Fluorine_Atom->Final_Structure

Correlation of spectroscopic data to structural fragments.

The confirmed structure of this compound is presented below, with key structural features highlighted.

The confirmed chemical structure.

Spectroscopic and Analytical Profile of 2-chloro-5-fluoro-4-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the pyrimidine derivative, 2-chloro-5-fluoro-4-methylpyrimidine (CAS No: 134000-96-7). Due to the limited availability of published spectroscopic data for this specific compound, this document presents data from closely related analogs to provide a representative spectroscopic profile. These analogs include 2-chloro-4-methylpyrimidine, 2-chloro-5-fluoropyrimidine, and 4-chloro-5-fluoro-2-methylpyrimidine. This guide also outlines detailed, generalized experimental protocols for the acquisition of such data and includes a workflow for the spectroscopic characterization of novel chemical entities.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 134000-96-7[1][2][3]

  • Molecular Formula: C₅H₄ClFN₂[1]

  • Molecular Weight: 146.55 g/mol [1]

Spectroscopic Data (Analog Compounds)

The following tables summarize the available spectroscopic data for compounds structurally analogous to this compound.

¹H NMR Data

Table 1: ¹H NMR Data for 4-chloro-5-fluoro-2-methylpyrimidine (Analog) [4]

Chemical Shift (δ) ppmMultiplicityAssignment
3.91s-CH₃
8.79sPyrimidine ring proton

Solvent: DMSO-d₆, Frequency: 400 MHz[4]

Mass Spectrometry Data

Table 2: GC-MS Data for 2-chloro-5-fluoropyrimidine (Analog) [5]

m/zInterpretation
134[M+2]⁺ (³⁷Cl isotope)
132[M]⁺ (³⁵Cl isotope)
105[M-HCN]⁺
Infrared (IR) Spectroscopy Data

Table 3: ATR-IR Data for 2-chloro-4-methylpyrimidine (Analog) [6]

InstrumentTechniqueSource of Spectrum
Bruker Tensor 27 FT-IRATR-NeatBio-Rad Laboratories, Inc.

(Specific peak assignments are not available in the provided search results.)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer acquisition time and relaxation delay. A greater number of scans is typically required.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Adjust the spectral width and center frequency to be appropriate for ¹⁹F nuclei.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for GC-MS).

  • Data Acquisition:

    • For ESI-MS, infuse the sample solution directly into the ion source.

    • For GC-MS, inject the sample onto a suitable GC column for separation prior to ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (e.g., ESI, GC-MS) purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation ms->purity_assessment ir->structure_elucidation uv_vis->structure_elucidation final_report Final Report and Data Archiving structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the examination of closely related analogs. The detailed experimental protocols offer a starting point for researchers to obtain their own analytical data. The visualized workflow provides a clear and logical sequence for the comprehensive characterization of this and other novel chemical compounds, which is a critical step in drug discovery and development. For definitive identification and characterization, it is recommended that researchers acquire and interpret the full range of spectroscopic data for this compound itself.

References

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyrimidine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific primary literature detailing its initial discovery and historical development, this document focuses on its synthesis, chemical properties, and its role as a key intermediate in the development of therapeutic agents. This guide includes a plausible synthesis pathway, detailed experimental protocols for related compounds, and a summary of its chemical and physical properties.

Introduction

This compound (CAS RN: 134000-96-7) is a substituted pyrimidine that has garnered attention as a versatile building block in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position, offers multiple avenues for chemical modification, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.

While the exact historical details of the discovery of this compound are not well-documented in readily available scientific literature, its emergence is likely tied to the broader exploration of fluorinated pyrimidines in medicinal chemistry. The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Registry Number 134000-96-7[1]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
Boiling Point 219.5°C at 760 mmHg[1]

Synthesis of this compound

Proposed Synthetic Pathway

The most probable synthetic route to this compound involves the chlorination of a corresponding hydroxypyrimidine precursor. A likely starting material is 4-methyl-5-fluoropyrimidin-2-ol (or its tautomer, 4-methyl-5-fluorouracil). The chlorination can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) being a common and effective choice.

G A 4-Methyl-5-fluorouracil B 2,4-Dichloro-5-fluoro-4-methylpyrimidine (Intermediate) A->B  POCl₃, Heat C This compound B->C  Selective Reduction (e.g., Zn/H₂O or catalytic hydrogenation)

Figure 1. Proposed synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

While a specific protocol for this compound is not available, the following procedure for a related compound, 2,4-dichloro-5-fluoropyrimidine, demonstrates the key steps and conditions that would likely be employed.[2]

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [2]

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of 5-fluorouracil and N,N-dimethylaniline in phosphorus oxychloride is prepared.

  • The reaction mixture is heated to reflux (approximately 114°C) and maintained at this temperature for 2 hours.

  • After the reaction is complete (monitored by a suitable technique such as TLC or LC-MS), the mixture is cooled to room temperature.

  • The excess phosphorus oxychloride is carefully quenched by slowly adding the reaction mixture to ice water.

  • The aqueous solution is then neutralized by the addition of a sodium hydroxide solution to a pH of 7.

  • The product, 2,4-dichloro-5-fluoropyrimidine, is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by techniques such as distillation or column chromatography.

Note: This protocol is for a related compound and would require optimization for the synthesis of this compound, particularly the selective reduction of the 4-chloro group.

Role in Drug Discovery and Development

Substituted pyrimidines are integral to the development of a wide array of therapeutic agents. The this compound scaffold serves as a valuable starting material for the synthesis of molecules targeting various biological pathways. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening.

While specific drugs derived directly from this compound are not prominently documented, the broader class of fluorinated pyrimidines has seen significant success. For instance, 5-fluorouracil is a widely used chemotherapeutic agent.[3] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A 2-Chloro-5-fluoro-4- methylpyrimidine B Nucleophilic Substitution (e.g., Amines, Alcohols, Thiols) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In vivo Efficacy & Toxicology F->G H Clinical Trials G->H I Drug Candidate H->I

Figure 2. Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. While its specific history and discovery are not well-documented, its chemical properties and reactivity make it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into the applications of this compound and the development of optimized synthetic protocols will undoubtedly contribute to the advancement of pharmaceutical sciences. This guide provides a foundational understanding for researchers and scientists working with this and related pyrimidine derivatives.

References

A Technical Guide to the Preliminary Biological Screening of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the preliminary biological screening of 2-chloro-5-fluoro-4-methylpyrimidine have been published in peer-reviewed literature. This guide, therefore, presents a comprehensive framework for such a screening based on the known biological activities of structurally related substituted pyrimidines. The experimental protocols and potential biological targets are extrapolated from established methodologies and findings for similar compounds bearing chloro, fluoro, and methyl substitutions on a pyrimidine core.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of nucleobases and a plethora of synthetic molecules with diverse pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, along with a methyl group, can significantly modulate the physicochemical and biological properties of the pyrimidine ring. These modifications can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide outlines a rational approach to the preliminary biological screening of this compound, focusing on its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Predicted Biological Activities and Data from Structurally Related Compounds

Based on the biological activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects. The data presented below is a compilation from various studies on substituted pyrimidines and is intended to guide the initial screening process.

Anticancer Activity

Fluorinated pyrimidines are a well-established class of anticancer agents, with 5-fluorouracil being a prominent example. The chloro and methyl groups can further enhance cytotoxic and antiproliferative effects.

Table 1: In Vitro Anticancer Activity of Structurally Related Pyrimidine Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell LineIC50 (µM)Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic Melanoma)24.4[3]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanotic Melanoma)25.4[3]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus1.56[4]
Pyrimidine-Sulfonamide4-[2-Amino-6-(4-hydroxyphenyl) pyrimidin-4-yl]benzenesulfonamideHepG2>95% viability at 3.125 µM[5]
Antimicrobial Activity

The pyrimidine nucleus is present in various natural and synthetic antimicrobial agents. Halogenation and methylation can improve the antimicrobial spectrum and potency.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Chloropyrimidine2,4-dichloro-5-fluoropyrimidineS. aureus50[6]
Imidazo[1,2-c]pyrimidine3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus6.25[4]
Chlorophyll DerivativePolycationic photosensitizer with N-methylpyridinium residuesS. aureus2.5[7]
PyrimidopyrimidineNovel synthesized derivative 3bS. aureus-[8]
Enzyme Inhibition

Substituted pyrimidines are known to inhibit various enzymes, particularly kinases, which are crucial in cellular signaling pathways. The chloro-substituent can act as a leaving group for covalent inhibition of certain kinases.

Table 3: Enzyme Inhibitory Activity of Structurally Related Pyrimidine Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (nM)Reference
ChloropyrimidineCovalent inhibitor of MSK1 CTKDMSK1200[9]
Pyrido[2,3-d]pyrimidineCompound 4PIM-1 Kinase11.4
Pyrido[2,3-d]pyrimidineCompound 10PIM-1 Kinase17.2

Experimental Protocols

The following are detailed protocols for the preliminary biological screening of this compound.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microplates

  • This compound (test compound)

  • DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Enzyme Inhibition Screening: EGFR Kinase Assay (TR-FRET)

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive method to measure kinase activity. In this assay, a biotinylated peptide substrate is phosphorylated by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (SA-APC) binds to the biotin. When the antibody and SA-APC are in close proximity, FRET occurs between the europium donor and the APC acceptor. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated peptide substrate for EGFR

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (test compound)

  • DMSO

  • Stop/detection buffer (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and a mixture of the biotinylated peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the stop/detection buffer.

  • Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents. Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Assay (EGFR Kinase) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 hit Hit Identification & Lead Optimization ic50->hit mic->hit

Caption: General workflow for the preliminary biological screening of a novel compound.

Signaling Pathway

EGFR_signaling_pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the hypothetical inhibitory action.

References

An In-depth Technical Guide to the Safety and Handling of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-chloro-5-fluoro-4-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. It includes detailed summaries of physical and chemical properties, hazard information, handling and storage protocols, and experimental procedures for its use in common synthetic reactions.

Compound Identification and Properties

This compound is a halogenated pyrimidine derivative. Halogenated heterocyclic compounds are pivotal building blocks in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine ring offers multiple avenues for functionalization, making it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 134000-96-7--INVALID-LINK--
Molecular Formula C₅H₄ClFN₂--INVALID-LINK--
Molecular Weight 146.55 g/mol --INVALID-LINK--
Boiling Point 220 °CChemicalBook
Density 1.352 g/cm³ChemicalBook

Safety and Hazard Information

Understanding the potential hazards of this compound is crucial for its safe handling in a laboratory setting. The following tables summarize the key hazard information and recommended safety precautions.

Table 2: Hazard Identification

Hazard StatementDescription
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Source: Chemical Label

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.
Skin Contact Wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Call a poison center or doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor.
Ingestion Rinse mouth with water. Seek medical advice if you feel unwell.

Source: Ossila MSDS[1]

Table 4: Handling and Storage

AspectRecommendation
Handling Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area. Wear appropriate personal protective equipment.
Storage Store in a well-ventilated place. Keep the container tightly closed and locked up.

Source: Ossila MSDS[1]

Table 5: Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Wear eye protection with side shields, tested and approved under standards such as EN166 (EU).
Hand Protection Handle with gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.
Body Protection Choose body protection according to the type, concentration, and amount of the dangerous substance, and the specific workplace.
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if risk assessment indicates it's necessary.

Source: Ossila MSDS[1]

Experimental Protocols and Reactivity

This compound is a valuable intermediate for creating carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The chlorine atom at the 2-position is the primary site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture at 90 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry them, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Suzuki_Miyaura_Coupling start Start setup Reaction Setup: This compound, boronic acid, base start->setup catalyst Add Catalyst: Pd(PPh3)4 setup->catalyst solvent Add Solvent: 1,4-dioxane/water catalyst->solvent react Heat at 90°C (12-24h) solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Work-up: Quench, Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify end End Product purify->end

General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: Prepare a reaction vessel under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Catalyst and Ligand: Add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C.

  • Monitoring and Work-up: Monitor the reaction. Upon completion, cool the mixture, quench, and extract the product.

  • Purification: Purify the crude product by column chromatography.[3]

Buchwald_Hartwig_Amination start Start inert Inert Atmosphere Setup start->inert reagents Add Reagents: This compound, amine, base inert->reagents catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent react Heat at 100°C solvent->react monitor Monitor Reaction react->monitor monitor->react Incomplete workup Work-up & Extraction monitor->workup Complete purify Purification workup->purify end End Product purify->end

General workflow for Buchwald-Hartwig amination.

Biological Relevance and Potential Signaling Pathways

Disclaimer: The following information is based on the activities of structurally related fluorinated pyrimidines and pyrimidine-based kinase inhibitors. Specific biological data for this compound is not currently available in the public domain.

Fluorinated pyrimidines are a well-established class of compounds in medicinal chemistry, with many exhibiting potent anticancer properties. The most famous example is 5-fluorouracil (5-FU), which functions as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA and RNA synthesis in cancer cells.

More recently, pyrimidine derivatives have been extensively developed as kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity. This can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Given its structure, this compound is a prime candidate for development as a kinase inhibitor. The pyrimidine core can serve as a scaffold to mimic the hinge-binding interactions of ATP in the kinase active site.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Pyrimidine This compound (or derivative) Pyrimidine->RTK Inhibition Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition->Downstream

Representative signaling pathway for a pyrimidine-based kinase inhibitor.

This diagram illustrates how a pyrimidine-based inhibitor can block the action of a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that are crucial for cancer cell growth and survival.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery and development. Its safe and effective use requires a thorough understanding of its hazards, proper handling procedures, and its reactivity in key synthetic transformations. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing safety and providing practical experimental guidance. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet (SDS) before use and to perform a thorough risk assessment for any new experimental procedure.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-5-fluoro-4-methylpyrimidine with various boronic acids and esters. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel substituted pyrimidine derivatives, which are key scaffolds in many pharmaceutical agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1][2] Substituted pyrimidines are of great interest to medicinal chemists as they are present in a wide array of biologically active compounds and approved drugs.[3]

This compound is a valuable building block for drug discovery. The chlorine atom at the 2-position is susceptible to displacement via cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring makes the 2-chloro group more reactive in such transformations compared to analogous benzene halides.[4]

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (R-B(OR)₂) forms a boronate complex (R-B(OR)₃⁻), which then transfers the organic group (R) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of 2-chloropyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None0.5 - 5A common and effective catalyst for many Suzuki couplings.[4][5]
Pd₂(dba)₃P(t-Bu)₃1 - 2 (Pd), 2 - 4 (Ligand)Highly active catalyst system, often used for less reactive chlorides.[6][7]
Pd(OAc)₂SPhos, XPhos1 - 3 (Pd), 2 - 6 (Ligand)Bulky, electron-rich phosphine ligands that can improve reactivity for challenging substrates.[8]
PdCl₂(dppf)None1 - 5Another widely used and generally reliable catalyst.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2 - 31,4-Dioxane / H₂O (e.g., 4:1)80 - 110A standard and cost-effective choice.[4][9]
K₃PO₄2 - 3Toluene, 1,4-Dioxane80 - 110A stronger base that can be effective for difficult couplings.[8]
Cs₂CO₃2 - 3DMF, 1,4-Dioxane80 - 110A strong and highly effective base, though more expensive.
Na₂CO₃2 - 31,4-Dioxane / H₂ORefluxOften used in aqueous solvent mixtures.[10]
KF3THF, 1,4-Dioxane50 - 80A milder base, sometimes used with specific catalyst systems.[6]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific boronic acids.

Protocol 1: Conventional Thermal Heating

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[8]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[8]

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times.[3][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 2:1)[4]

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[11]

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[11]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling protocol.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R Ar-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Product Coupled Product RedElim->Product ArCl 2-chloro-5-fluoro- 4-methylpyrimidine ArCl->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl and heteroaryl halides, providing a versatile route to a wide array of nitrogen-containing compounds. The 2-amino-5-fluoro-4-methylpyrimidine scaffold is a key structural motif in many biologically active molecules and pharmaceutical candidates. The Buchwald-Hartwig amination of 2-chloro-5-fluoro-4-methylpyrimidine offers a direct and efficient method for the synthesis of diverse N-substituted derivatives, which are of significant interest in drug discovery and development.

This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of this compound. The information is compiled from established methodologies for similar heterocyclic substrates and is intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the chloropyrimidine and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in this reaction, is depicted below. It generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired N-aryl or N-alkyl pyrimidine and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L2 Amine_Coordination->Pd(II)_Amido_Complex - HCl Amido_Complex_Formation Deprotonation (Base) Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Parameters

While specific yields for the amination of this compound will vary depending on the amine coupling partner and precise reaction conditions, the following table summarizes typical parameters and expected yield ranges based on analogous reactions with other chloropyrimidines. This table serves as a starting point for reaction optimization.

ParameterTypical ConditionsExpected Yield Range (%)
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)70-95%
Ligand XPhos (2-6 mol%), RuPhos (2-6 mol%), or Xantphos (3-8 mol%)70-95%
Base NaOt-Bu (1.2-1.5 equiv), K₃PO₄ (1.5-2.0 equiv), or Cs₂CO₃ (1.5-2.0 equiv)70-95%
Solvent Toluene, Dioxane, or THF70-95%
Temperature (°C) 80 - 12070-95%
Reaction Time (h) 2 - 2470-95%

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the catalyst, ligand, base, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the reaction vessel with the inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Reaction Conditions: Seal the vessel and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 5-fluoro-4-methylpyrimidin-2-amine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add solids (pyrimidine, catalyst, ligand, base) to a dry reaction vessel. Inert 2. Purge vessel with inert gas. Setup->Inert Addition 3. Add anhydrous solvent and amine. Inert->Addition Heat 4. Heat and stir the reaction mixture. Addition->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Filter 7. Dilute and filter through celite. Cool->Filter Extract 8. Perform aqueous work-up. Filter->Extract Purify 9. Purify by column chromatography. Extract->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Disclaimer: This document provides a general guideline. All experiments should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.

Application Notes and Protocols for 2-Chloro-5-fluoro-4-methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoro-4-methylpyrimidine is a halogenated pyrimidine derivative that holds significant potential as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, including kinase inhibitors, antivirals, and other therapeutic agents. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery.

The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing various functional groups. The fluorine atom at the 5-position can influence the molecule's electronic properties, pKa, and metabolic stability, potentially enhancing its drug-like characteristics. The methyl group at the 4-position can also be a site for further functionalization or can contribute to steric and electronic interactions with biological targets.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with generalized experimental protocols for its derivatization.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Substituted pyrimidines are a well-established class of "hinge-binding" motifs in kinase inhibitors. They can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for potent and selective inhibition. The 2-amino pyrimidine scaffold, in particular, is found in numerous approved and investigational kinase inhibitors. This compound serves as an excellent precursor for the synthesis of such 2-aminopyrimidine derivatives.

By reacting this compound with a variety of amines, a library of 2-aminopyrimidine compounds can be generated. These compounds can then be screened against a panel of kinases to identify potential inhibitors. The fluorine and methyl substituents can provide additional interactions within the ATP-binding pocket, potentially leading to improved potency and selectivity. For instance, derivatives of similar 2-chloropyrimidines have been explored as inhibitors of kinases like Src/Abl and ALK/EGFR.[1][2]

Illustrative Quantitative Data for Hypothetical Kinase Inhibitors Derived from this compound

The following table presents hypothetical inhibitory concentration (IC50) values for a series of imagined compounds derived from this compound. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be tabulated.

Compound IDR-group at C2-positionTarget KinaseIC50 (nM)
HYPO-001 3-ethynylanilineKinase A150
HYPO-002 4-morpholinoanilineKinase A75
HYPO-003 3-(methylsulfonyl)anilineKinase A25
HYPO-004 4-(dimethylamino)anilineKinase A200
HYPO-005 3-ethynylanilineKinase B>1000
HYPO-006 4-morpholinoanilineKinase B850
HYPO-007 3-(methylsulfonyl)anilineKinase B300
HYPO-008 4-(dimethylamino)anilineKinase B>1000

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the synthesis of 2-amino-5-fluoro-4-methylpyrimidine derivatives from this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or ethanol)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3)) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can also be performed in a microwave reactor at a set temperature (e.g., 120-140 °C) for a shorter duration (10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is water-miscible, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Protocol 2: Hypothetical Synthesis of this compound

Materials:

  • 2,6-dichloro-5-fluoro-4-methylpyrimidine (hypothetical starting material)

  • Zinc powder

  • Iodine (catalytic amount)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a vigorously stirred slurry of 2,6-dichloro-5-fluoro-4-methylpyrimidine (1.0 equivalent) in a mixture of ethanol and water, sequentially add zinc powder (2.0 equivalents) and a catalytic amount of iodine.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as eluent to yield this compound.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. Aberrant activation of such pathways is a hallmark of many cancers.

G Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Kinase_Inhibitor 2-Aminopyrimidine Inhibitor Kinase_Inhibitor->Kinase_A Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway often targeted by small molecule inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

G Drug Discovery Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNA_r) Start->Reaction Library Library of 2-Aminopyrimidine Derivatives Reaction->Library Screening Kinase Screening Assay Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead End Preclinical Candidate Lead->End

Caption: A typical workflow for the development of kinase inhibitors from a starting scaffold.

References

Application Notes: Nucleophilic Aromatic Substitution on 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-fluoro-4-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for creating carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom at the C5-position and the ring nitrogens, makes the C2-position highly susceptible to attack by nucleophiles.[1] This allows for the displacement of the chlorine atom, enabling the synthesis of a diverse range of substituted pyrimidine derivatives. These derivatives are key scaffolds in many biologically active molecules, including kinase inhibitors and other therapeutic agents.[2]

This document provides detailed experimental protocols for performing nucleophilic substitution on this compound with common nucleophiles such as amines and alcohols.

Reaction Principles and Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2-position of the pyrimidine ring, which bears the chloro leaving group. This initial attack is typically the rate-determining step.[1]

  • Formation of Meisenheimer Intermediate: The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted pyrimidine product.

The general order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, as the high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack.[4][5]

SNAr_Mechanism cluster_legend Legend substrate 2-Chloro-5-fluoro- 4-methylpyrimidine intermediate Meisenheimer Intermediate (Resonance Stabilized) substrate->intermediate + Nu-H (Slow) nucleophile Nucleophile (Nu-H) product 2-Substituted Product intermediate->product - Cl⁻ (Fast) leaving_group HCl key1 Reaction Component key2 Key Intermediate

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocols

The following protocols provide step-by-step methodologies for the reaction of this compound with amine and alcohol nucleophiles. Anhydrous solvents and an inert atmosphere are recommended to prevent unwanted side reactions, such as hydrolysis.[4]

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol details the synthesis of 2-amino-5-fluoro-4-methylpyrimidine derivatives. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.[4]

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, aniline, benzylamine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.

  • Add the amine nucleophile (1.0–1.2 eq) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA, 1.5–2.0 eq) to the reaction mixture.[4]

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.[2]

Protocol 2: Reaction with Alcohol Nucleophiles (Alkoxylation)

This protocol describes the synthesis of 2-alkoxy-5-fluoro-4-methylpyrimidine derivatives. A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide in situ.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol (1.1–1.5 eq) and the chosen anhydrous solvent (e.g., THF).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the alcohol solution to generate the alkoxide.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture (typically 60-100 °C) and stir for 4–16 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: Nucleophilic Substitution with Various Amine Nucleophiles

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1o-ToluidineKHCO₃DMSO604-694.5*
2MorpholineDIPEANMP1008>90
3BenzylamineTEADMF901285-95
4AnilineK₂CO₃DMF1101680-90

*Data adapted from a similar substrate, 2,4-dichloro-5-fluoro-6-methylpyrimidine, where substitution occurs selectively at the more reactive C4 position.[2]

Table 2: Nucleophilic Substitution with Alcohol and Thiol Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium Methoxide-Methanol65 (reflux)6>90
2EthanolNaHTHF701085-95
3PhenolK₂CO₃DMF1001280-90
4ThiophenolK₂CO₃DMF804>95

Visualization of Experimental Workflow

The logical flow of a typical amination experiment is outlined below.

experimental_workflow arrow arrow start Start reactants Combine Reactants: - Pyrimidine (1.0 eq) - Amine (1.1 eq) - Base (1.5 eq) - Anhydrous Solvent start->reactants reaction Heat Reaction (e.g., 80-120 °C) Monitor by TLC/LC-MS reactants->reaction workup Aqueous Work-up: - Cool to RT - Add Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry & Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: General experimental workflow for amination of 2-chloropyrimidines.

Troubleshooting and Optimization

  • Low or No Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous.[4] The nucleophile may be too weak; for alcohols, ensure complete formation of the alkoxide. Increasing the reaction temperature or switching to a higher-boiling point solvent (e.g., from THF to DMF or NMP) can also improve the yield.[4]

  • Side Product Formation: The presence of water can lead to hydrolysis of the starting material. Using an inert atmosphere and dry solvents is crucial. Under harsh basic conditions or very high temperatures, degradation of the pyrimidine ring can occur; using milder bases or lower temperatures may be necessary.[4]

  • Purification Difficulties: If the product is highly polar, an acid-base extraction during the work-up can help remove charged impurities.[4] Careful selection of the eluent system for column chromatography is essential for obtaining a pure product.

References

Application Notes and Protocols: 2-Chloro-5-fluoro-4-methylpyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. The pyrimidine scaffold is a well-established privileged structure in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region. Among the various substituted pyrimidines, 2-chloro-5-fluoro-4-methylpyrimidine stands out as a versatile and valuable building block for the synthesis of a diverse array of potent and selective kinase inhibitors.

The strategic placement of the chloro, fluoro, and methyl groups on the pyrimidine ring offers a unique combination of reactivity and physicochemical properties. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments to build the core of the inhibitor. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability. The methyl group at the 4-position can provide additional hydrophobic interactions and influence the overall conformation of the molecule.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols and data on their biological activity.

Kinase Targets and Signaling Pathways

Derivatives of this compound have the potential to target a wide range of kinases involved in critical cellular signaling pathways that are often dysregulated in cancer and other diseases. The versatility of the 2-aminopyrimidine scaffold allows for the generation of inhibitors against various kinase families.

Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors:
  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Kinases such as MEK and ERK are key components, and their aberrant activation is common in many cancers.

  • PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of numerous cancers.

  • Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

  • Receptor Tyrosine Kinase (RTK) Signaling: RTKs such as EGFR, VEGFR, and ALK are frequently mutated or overexpressed in cancer, leading to uncontrolled cell growth and angiogenesis.

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinases cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_CellCycle Cell Cycle Regulation EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ALK ALK ALK->RAS ALK->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival CDKs CDKs CellCycle Cell Cycle Progression CDKs->CellCycle CellCycle->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Inhibitor->ALK Inhibitor->VEGFR Inhibitor->MEK Inhibitor->PI3K Inhibitor->CDKs

Figure 1. Overview of key signaling pathways targeted by pyrimidine-based kinase inhibitors.

Data Presentation: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of various kinase inhibitors synthesized from chloropyrimidine precursors. While specific data for derivatives of this compound are proprietary or not widely published, the data presented for structurally related compounds highlight the potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
2,4-DiaminopyrimidineAurora A< 200[1]
2,4-DiaminopyrimidineCDK2Varies[2]
2,4-DiaminopyrimidineCDK9Varies[2]
5-TrifluoromethylpyrimidineEGFR91[3]
2-Amino-4-aryl-5-chloropyrimidineVEGFR-2Varies[4]
2-Amino-4-aryl-5-chloropyrimidineCDK1Varies[4]
Covalent ChloropyrimidineMSK1Varies (pIC50)[2]

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a key nucleophilic aromatic substitution (SNAr) reaction. The following protocols provide a general framework for this synthesis and subsequent biological evaluation.

General Synthetic Workflow

Synthetic_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine Amine (R-NH2) Amine->SNAr Intermediate 2-Amino-5-fluoro-4-methylpyrimidine Intermediate SNAr->Intermediate Coupling Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final Final Kinase Inhibitor Coupling->Final Purification Purification (Chromatography) Final->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Activity Screening Characterization->BioAssay

Figure 2. General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of 2-Amino-5-fluoro-4-methylpyrimidine Derivatives via SNAr

This protocol describes a general method for the nucleophilic aromatic substitution of the 2-chloro group of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (primary or secondary) (1.0-1.2 equiv)

  • Base (e.g., K2CO3, DIPEA) (2.0-3.0 equiv)

  • Solvent (e.g., DMF, DMSO, NMP, or an alcohol like 2-propanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound and the desired amine.

  • Add the solvent and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • If the product is soluble, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-4-methylpyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ATP consumed or ADP produced.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the strategic introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols offer a solid foundation for researchers to explore the potential of this scaffold in developing next-generation targeted therapeutics. The continued exploration of derivatives from this starting material holds significant promise for the discovery of new and effective treatments for a range of diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel C-2 substituted pyrimidine derivatives starting from 2-chloro-5-fluoro-4-methylpyrimidine. This versatile building block allows for the introduction of a variety of functional groups, leading to the generation of compound libraries with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocols cover key synthetic transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Additionally, potential biological targets and their signaling pathways are discussed, offering a rationale for the development of these novel derivatives as therapeutic agents.

Synthetic Strategies and Key Reactions

The this compound scaffold is amenable to a range of chemical modifications, primarily at the C-2 position due to the reactivity of the chloro substituent. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom enhances the susceptibility of the C-2 carbon to nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.

The primary synthetic routes explored in these notes are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

    • Sonogashira Coupling: For the synthesis of alkynyl-substituted pyrimidines.

    • Buchwald-Hartwig Amination: For the introduction of a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Thiolation: For the synthesis of 2-thioether-substituted pyrimidines.

A general workflow for the synthesis of these derivatives is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald snar Nucleophilic Aromatic Substitution (Thiol, Base) start->snar prod_suzuki 2-Aryl-5-fluoro-4-methylpyrimidine suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-5-fluoro-4-methylpyrimidine sonogashira->prod_sonogashira prod_buchwald 2-Amino-5-fluoro-4-methylpyrimidine buchwald->prod_buchwald prod_snar 2-Thioether-5-fluoro-4-methylpyrimidine snar->prod_snar

Fig. 1: General synthetic routes from this compound.

Data Presentation: Expected Yields for Synthesized Derivatives

The following table summarizes the expected yields for the synthesis of various derivatives from this compound based on literature for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction TypeNucleophile/ReagentCatalyst/Base SystemSolventTemperature (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O90 - 10012 - 2470 - 90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Toluene100 - 1108 - 1675 - 95
Sonogashira Coupling PhenylacetylenePd(PPh₃)₄ / CuI / Et₃NTHF/DMF25 - 704 - 1265 - 85
Ethynyltrimethylsilane[Pd(DTBNpP)(crotyl)Cl] / TMPAcetonitrile251870 - 90
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene100 - 11012 - 2460 - 80
Morpholine[Pd(cinnamyl)Cl]₂ / Mor-DalPhos / K₃PO₄Dioxane1006 - 1270 - 90
SNAr with Thiols ThiophenolK₂CO₃DMAc25 - 1002 - 880 - 95
1-OctanethiolNaHTHF0 - 251 - 475 - 90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, this compound, terminal alkyne, and base via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.08 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, deoxygenated solvent, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo. Purify the residue by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution with Thiols

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv or NaH, 1.2 equiv)

  • Solvent (e.g., DMAc or THF)

Procedure:

  • To a round-bottom flask containing a solution of the thiol in the chosen solvent, add the base portion-wise at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Stir the mixture for 30 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Potential Biological Applications and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are key regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesized derivatives from this pyrimidine scaffold can be screened against a panel of kinases to identify potent and selective inhibitors. Three prominent kinase families that are often targeted by pyrimidine-based inhibitors are Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 1 (CDK1).

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are essential for the regulation of mitosis.[4][5] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[6] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Cellular Outcomes G2 G2 Phase M Mitosis G2->M Aurora Kinase A/B Activity mitotic_arrest Mitotic Arrest inhibitor Novel 2-Substituted-5-fluoro- 4-methylpyrimidine Derivative aurora Aurora Kinase A/B inhibitor->aurora Inhibition aurora->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Fig. 2: Inhibition of Aurora Kinase signaling pathway.
VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth and spread.[9]

G cluster_0 Downstream Signaling cluster_1 Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K inhibitor Novel 2-Substituted-5-fluoro- 4-methylpyrimidine Derivative inhibitor->VEGFR2 Inhibition angiogenesis Angiogenesis inhibitor->angiogenesis PKC PKC PLCg->PKC proliferation Endothelial Cell Proliferation & Migration PKC->proliferation PI3K->proliferation proliferation->angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis angiogenesis->Tumor Growth & Metastasis

Fig. 3: Inhibition of VEGFR-2 signaling pathway.
CDK1 and Cell Cycle Regulation

CDK1 is a crucial regulator of the cell cycle, particularly the G2/M transition.[10][11][12] Its inhibition can lead to cell cycle arrest and prevent the proliferation of cancer cells.[13] Pyrimidine-based compounds have shown promise as CDK inhibitors.[14]

G cluster_0 Cell Cycle cluster_1 Outcome G2 G2 Phase M Mitosis G2->M CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->G2 Promotes G2/M Transition inhibitor Novel 2-Substituted-5-fluoro- 4-methylpyrimidine Derivative inhibitor->CDK1_CyclinB Inhibition G2_arrest G2/M Arrest inhibitor->G2_arrest no_proliferation Inhibition of Cell Proliferation G2_arrest->no_proliferation

Fig. 4: Inhibition of CDK1 and cell cycle regulation.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of a diverse range of novel derivatives from this compound. The potential of these compounds as kinase inhibitors, particularly targeting Aurora kinases, VEGFR-2, and CDK1, highlights their relevance in the field of drug discovery and development. The provided experimental procedures and signaling pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-5-fluoro-4-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the fluorinated pyrimidine scaffold in biologically active molecules. The following sections detail reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a foundational guide for the synthesis of diverse derivatives.

General Considerations and Reactivity Profile

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic properties of the pyrimidine ring and its substituents. The chlorine atom at the 2-position is the primary site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom at the 5-position can influence the reactivity of the C-Cl bond. Generally, the C-Cl bond of chloropyrimidines is less reactive than the corresponding C-Br or C-I bonds, often necessitating more forcing conditions or the use of specialized catalyst systems with electron-rich and bulky ligands to achieve efficient coupling.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoro-4-methylpyrimidines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101680-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF120875-85
44-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH/H₂O901870-80

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 5-fluoro-4-methyl-2-phenylpyrimidine

Materials:

  • This compound (1.0 mmol, 146.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane and water mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine Reactants: This compound Arylboronic Acid Base (e.g., K₂CO₃) catalyst Add Catalyst System: Pd(0) or Pd(II) precatalyst Ligand (if required) reagents->catalyst 1. solvent Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O) catalyst->solvent 2. reaction Heat and Stir under Inert Atmosphere solvent->reaction 3. workup Aqueous Workup: Extraction with organic solvent Washing reaction->workup 4. purification Purification: Column Chromatography workup->purification 5. product Isolated Product: 2-Aryl-5-fluoro-4-methylpyrimidine purification->product 6.

Caption: General Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-fluoro-4-methylpyrimidines

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. This reaction typically requires a palladium catalyst with a specialized phosphine ligand and a strong base.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001680-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-Amyl alcohol1001285-95
4n-ButylaminePd(OAc)₂ (2)JohnPhos (4)LHMDSTHF802470-80

Note: Yields are typical and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 5-fluoro-4-methyl-2-(morpholin-4-yl)pyrimidine

Materials:

  • This compound (1.0 mmol, 146.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • To this solution, add this compound, morpholine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow General Workflow for Buchwald-Hartwig Amination catalyst_prep Catalyst Pre-formation: Pd Precatalyst + Ligand in Solvent reagents Add Reactants: This compound Amine Base (e.g., NaOtBu) catalyst_prep->reagents 1. reaction Heat and Stir under Inert Atmosphere reagents->reaction 2. workup Quench and Workup: Addition of aq. NH₄Cl Extraction reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Isolated Product: 2-Amino-5-fluoro-4-methylpyrimidine purification->product 5.

Caption: General Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-fluoro-4-methylpyrimidines

The Sonogashira coupling provides a direct route to 2-alkynyl-5-fluoro-4-methylpyrimidines by reacting the chloropyrimidine with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601280-90
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF80875-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile701670-80
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Et₃N1,4-Dioxane901065-75

Note: Yields are typical and may vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling

Synthesis of 5-fluoro-4-methyl-2-(phenylethynyl)pyrimidine

Materials:

  • This compound (1.0 mmol, 146.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.132 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.279 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add degassed anhydrous THF, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling Workflow

Sonogashira_Workflow General Workflow for Sonogashira Coupling reagents Combine Reactants: This compound Terminal Alkyne Base (e.g., Et₃N) catalysts Add Catalysts: Pd Catalyst (e.g., Pd(PPh₃)₄) Cu Catalyst (e.g., CuI) reagents->catalysts 1. solvent Add Degassed Solvent: (e.g., THF) catalysts->solvent 2. reaction Heat and Stir under Inert Atmosphere solvent->reaction 3. workup Filtration and Workup: Remove catalyst residues Extraction reaction->workup 4. purification Purification: Column Chromatography workup->purification 5. product Isolated Product: 2-Alkynyl-5-fluoro-4-methylpyrimidine purification->product 6.

Caption: General Workflow for Sonogashira Coupling.

Application of 2-Chloro-5-fluoro-4-methylpyrimidine in the Synthesis of a Novel Sulfonylurea Herbicide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-5-fluoro-4-methylpyrimidine is a halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of agrochemicals. Its reactive chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, making it an ideal starting material for the introduction of various functional groups. While direct applications in commercially available agrochemicals are not extensively documented, its structural motifs are present in numerous biologically active molecules. This application note details a proposed synthetic pathway for a novel sulfonylurea herbicide analogue, N-(((5-fluoro-4-methylpyrimidin-2-yl)amino)carbonyl)-2-methoxybenzenesulfonamide, utilizing this compound as the key starting material. The proposed compound belongs to the sulfonylurea class of herbicides, which are known to be potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a critical enzyme for the biosynthesis of branched-chain amino acids.

Data Presentation

The proposed synthesis is a two-step process. The following table summarizes the key transformations, reagents, and expected outcomes based on analogous reactions reported in the literature for the synthesis of sulfonylurea herbicides.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)Reference for Analogy
1AminationThis compoundAqueous Ammonia2-Amino-5-fluoro-4-methylpyrimidine85-95Synthesis of aminopyrimidines
2Sulfonylurea Formation2-Amino-5-fluoro-4-methylpyrimidine2-Methoxybenzenesulfonyl isocyanateN-(((5-fluoro-4-methylpyrimidin-2-yl)amino)carbonyl)-2-methoxybenzenesulfonamide70-85Sulfonylurea herbicide synthesis

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluoro-4-methylpyrimidine

Materials:

  • This compound (1.0 eq)

  • Aqueous ammonia (28-30%, 10 eq)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (5 mL per gram of starting material).

  • Stir the mixture to dissolve the starting material.

  • Slowly add aqueous ammonia (10 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Add cold deionized water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum to obtain 2-amino-5-fluoro-4-methylpyrimidine.

Step 2: Synthesis of N-(((5-fluoro-4-methylpyrimidin-2-yl)amino)carbonyl)-2-methoxybenzenesulfonamide

Materials:

  • 2-Amino-5-fluoro-4-methylpyrimidine (1.0 eq)

  • 2-Methoxybenzenesulfonyl isocyanate (1.1 eq)

  • Anhydrous acetonitrile

  • Dry glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-5-fluoro-4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of aminopyrimidine).

  • Stir the solution at room temperature.

  • In a separate dry flask, prepare a solution of 2-methoxybenzenesulfonyl isocyanate (1.1 eq) in anhydrous acetonitrile.

  • Slowly add the solution of 2-methoxybenzenesulfonyl isocyanate to the solution of the aminopyrimidine dropwise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final product, N-(((5-fluoro-4-methylpyrimidin-2-yl)amino)carbonyl)-2-methoxybenzenesulfonamide.

Mandatory Visualization

Agrochemical_Synthesis start This compound intermediate 2-Amino-5-fluoro-4-methylpyrimidine start->intermediate Step 1: Amination final_product N-(((5-fluoro-4-methylpyrimidin-2-yl)amino)carbonyl)- 2-methoxybenzenesulfonamide intermediate->final_product Step 2: Sulfonylurea Formation reagent1 Aqueous Ammonia Ethanol, Reflux reagent1->start reagent2 2-Methoxybenzenesulfonyl isocyanate Acetonitrile, RT reagent2->intermediate Experimental_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Sulfonylurea Formation s1_start Dissolve this compound in Ethanol s1_add_nh3 Add Aqueous Ammonia s1_start->s1_add_nh3 s1_reflux Reflux for 4-6 hours s1_add_nh3->s1_reflux s1_workup Work-up: Evaporation, Precipitation, Filtration s1_reflux->s1_workup s1_product 2-Amino-5-fluoro-4-methylpyrimidine s1_workup->s1_product s2_start Dissolve 2-Amino-5-fluoro-4-methylpyrimidine in Anhydrous Acetonitrile s1_product->s2_start Use in next step s2_add_isocyanate Add 2-Methoxybenzenesulfonyl isocyanate s2_start->s2_add_isocyanate s2_react Stir at Room Temperature for 12-18 hours s2_add_isocyanate->s2_react s2_isolate Isolate Product by Filtration s2_react->s2_isolate s2_product Final Herbicide Analogue s2_isolate->s2_product

Application Note & Protocol: A Scalable Synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-fluoro-4-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed protocol for a scalable, two-step synthesis of this compound, commencing from the readily available starting material, 5-fluorouracil. The synthesis involves an initial chlorination to produce 2,4-dichloro-5-fluoropyrimidine, followed by a selective methylation at the C4 position.

Overall Reaction Scheme

A two-step synthetic pathway is employed for the preparation of this compound. The first step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. The subsequent step is a selective methylation of the dichlorinated intermediate.

synthesis_pathway 5-Fluorouracil 5-Fluorouracil Intermediate 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->Intermediate POCl3, N,N-Dimethylaniline Final_Product This compound Intermediate->Final_Product MeMgCl, Fe(acac)3, THF

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This procedure is adapted from established methods for the chlorination of uracil derivatives.[1][2]

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).[2]

  • Under a nitrogen atmosphere, heat the mixture to approximately 100°C with stirring.[2]

  • Slowly add N,N-dimethylaniline (2.00 mole equivalents) dropwise over a period of about 9 hours, maintaining the reaction temperature at 100°C.[2]

  • After the addition is complete, continue to stir the mixture at 100°C for an additional 4 hours.[2]

  • Cool the reaction mixture to approximately 20°C.

  • In a separate vessel, prepare a mixture of water and dichloromethane.

  • Slowly and carefully quench the reaction mixture by pouring it into the water/dichloromethane mixture, ensuring the temperature does not exceed 40°C.

  • Stir the resulting mixture at 20°C for at least 3 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with concentrated aqueous hydrochloric acid, followed by a 5% w/w aqueous sodium bicarbonate solution.[2][3]

  • Concentrate the organic layer by distillation to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.[2][3]

Step 2: Synthesis of this compound

This protocol is based on the selective methylation of a dichloropyrimidine derivative.[4]

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (from Step 1)

  • Methylmagnesium chloride (MeMgCl) in THF (3M solution)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture for elution

Equipment:

  • Reaction vessel equipped with a magnetic stirrer and dropping funnel, under an inert atmosphere (Argon or Nitrogen).

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a reaction vessel under an argon atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) and Fe(acac)₃ (0.29 equivalents) in anhydrous THF.[4]

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a 3M solution of MeMgCl in THF (1.0 equivalent) dropwise to the stirred solution.[4]

  • Maintain the reaction at 0°C and stir for 8 hours.[4]

  • After 8 hours, quench the reaction by carefully adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase, dry it, and concentrate it under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexanes to obtain this compound.[4]

Data Presentation

StepReactantMolar Equiv.ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
15-Fluorouracil1.0POCl₃, DMANone10013~95>98[5]
22,4-Dichloro-5-fluoropyrimidine1.0MeMgCl, Fe(acac)₃THF08~50[4]>95

Experimental Workflow

The overall workflow from starting material to the final purified product is outlined below.

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylation Reaction_Setup_1 Charge Reactor with 5-Fluorouracil and POCl3 Heating_1 Heat to 100°C Reaction_Setup_1->Heating_1 Addition_1 Add N,N-Dimethylaniline Heating_1->Addition_1 Reaction_1 Stir at 100°C for 4h Addition_1->Reaction_1 Workup_1 Quench, Extract, and Wash Reaction_1->Workup_1 Concentration_1 Concentrate to obtain Intermediate Workup_1->Concentration_1 Reaction_Setup_2 Dissolve Intermediate and Fe(acac)3 in THF Concentration_1->Reaction_Setup_2 Proceed to next step Cooling_2 Cool to 0°C Reaction_Setup_2->Cooling_2 Addition_2 Add MeMgCl Cooling_2->Addition_2 Reaction_2 Stir at 0°C for 8h Addition_2->Reaction_2 Workup_2 Quench and Extract Reaction_2->Workup_2 Purification_2 Purify by Column Chromatography Workup_2->Purification_2

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-5-fluoro-4-methylpyrimidine is a halogenated pyrimidine derivative of interest in pharmaceutical and chemical research. As with any synthetic compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound. The methodologies described are based on established analytical techniques for similar halogenated heterocyclic compounds and are intended to serve as a guide for researchers and scientists.

The primary analytical techniques for the comprehensive characterization of this compound include chromatographic methods for purity assessment and spectroscopic methods for structural elucidation.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are fundamental for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: An HPLC system equipped with a UV detector is a standard requirement.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and MS compatibility) is often effective. A typical gradient might start from 10% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined from the compound's UV spectrum (typically around 254 nm for pyrimidine derivatives).

    • Injection Volume: 10 µL.

Data Presentation: HPLC Purity Analysis

ParameterValue
Retention Time~ 8.5 min (example)
Purity (by area %)> 98%
Impurity 1< 0.1%
Impurity 2< 0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS is a highly suitable method for its analysis.

Experimental Protocol: GC-MS Analysis

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Presentation: GC-MS Data Summary

ParameterValue
Retention Time~ 10.2 min (example)
Molecular Ion [M]+m/z 146
Key Fragment IonsTo be determined from the mass spectrum
Purity (by TIC area %)> 98%

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR are all essential for the complete characterization of this compound.

Experimental Protocol: NMR Spectroscopy

  • Objective: To confirm the chemical structure and identify the positions of the substituents on the pyrimidine ring.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts, coupling constants, and integration will provide information on the proton environments.

  • ¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR Protocol: Acquire a one-dimensional ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

Data Presentation: Expected NMR Data

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (CH₃)~ 2.5dJ(H,F) ~ 2-4
¹H (ring-H)~ 8.5dJ(H,F) ~ 4-6
¹³C (CH₃)~ 15-25q
¹³C (ring-C)~ 110-160m
¹⁹F~ -120 to -150m
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups and bond vibrations in this compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Protocol: Acquire the spectrum in the range of 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)Assignment
~ 3000-3100Aromatic C-H stretch
~ 1600, 1550C=C and C=N stretching (pyrimidine ring)
~ 1200-1300C-F stretch
~ 700-800C-Cl stretch

Visualizations

Analytical_Workflow cluster_synthesis Synthesis and Purification Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Distillation) Synthesis->Purification HPLC HPLC (Purity, Impurities) Purification->HPLC GCMS GC-MS (Volatile Impurities, MW) Purification->GCMS NMR NMR ('1H, '13C, '19F) Purification->NMR IR FTIR (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS

Caption: Workflow for the synthesis and analytical characterization of this compound.

HPLC_Method_Development Start Start: HPLC Method Development Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Select Mobile Phase (e.g., ACN/Water) Column_Selection->Mobile_Phase Gradient_Optimization Optimize Gradient Mobile_Phase->Gradient_Optimization Detection_Wavelength Determine Detection Wavelength (UV-Vis Scan) Gradient_Optimization->Detection_Wavelength System_Suitability Perform System Suitability Test (Resolution, Tailing Factor) Detection_Wavelength->System_Suitability Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Validation

Caption: Logical flow for developing an HPLC method for this compound analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-5-fluoro-4-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of related pyrimidine compounds include 5-fluorouracil, 2,4-dichloro-5-fluoropyrimidine, and substituted pyrimidines that can be subsequently chlorinated and methylated. The choice of starting material will significantly influence the overall yield and purity of the final product.

Q2: How can I improve the yield of the chlorination step?

The chlorination of a pyrimidine ring is a critical step that can be optimized to improve yields. Key factors include the choice of chlorinating agent, solvent, temperature, and the use of a catalyst. For instance, using a stoichiometric excess of a chlorinating agent like phosphorus oxychloride (POCl₃) can drive the reaction to completion.[1] The reaction temperature should be carefully controlled, as higher temperatures can lead to side reactions and decomposition.[1]

Q3: What is the role of a base in the synthesis, and how does it affect the yield?

In many chlorination reactions of nitrogen-containing heterocycles, a base is used as a catalyst. The basicity of the catalyst, often quantified by its pKa value, can have a significant impact on the reaction rate and yield. Studies on the synthesis of similar compounds, such as 2-chloro-4-amino-5-fluoropyrimidine, have shown that bases with higher pKa values can lead to higher yields in shorter reaction times.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Troubleshooting: The reaction temperature for chlorination is crucial. For similar chlorinations with POCl₃, temperatures are often elevated to around 106-110°C.[2] However, for other systems, heating to 80-130°C is suggested.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific reaction setup.

  • Inefficient Chlorinating Agent:

    • Troubleshooting: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent.[1][2] If yields are low, ensure the POCl₃ is fresh and has not been decomposed by moisture. Consider using a stoichiometric excess of POCl₃ to ensure complete conversion.[1]

  • Inappropriate Base Catalyst:

    • Troubleshooting: The choice of base catalyst can significantly influence the yield. For the synthesis of a related fluoropyrimidine, triethylamine (TEA) with a high pKa value resulted in the highest yield.[2] Experiment with different organic bases to find the most effective one for your synthesis.

  • Presence of Moisture:

    • Troubleshooting: Chlorinating agents like POCl₃ are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

  • Side Reactions due to High Temperature:

    • Troubleshooting: Excessive heat can lead to the formation of undesired byproducts. Monitor the reaction temperature closely and consider running the reaction at a slightly lower temperature for a longer duration.

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Ensure the reaction is allowed to proceed to completion before workup.

  • Hydrolysis of the Product:

    • Troubleshooting: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially under basic conditions during workup. It is important to keep the solution cold during neutralization and extraction to minimize the formation of the corresponding hydroxypyrimidine.[3]

Data Presentation

Table 1: Effect of Different Base Catalysts on the Yield of a Related 2-Chloro-5-fluoropyrimidine Synthesis [2]

BasepKaReaction Temperature (°C)Reaction Time (Hours)Yield (%)
Triethylamine (TEA)10.751061280.1
N,N-Dimethylaniline5.151061255.5
N,N-Dimethylformamide (DMF)-1061666.3
4-Dimethylaminopyridine (DMAP)9.21061469.8
Diethylaniline6.611061259.0

Note: This data is for the synthesis of 2-chloro-4-amino-5-fluoropyrimidine and is presented here as a reference for the effect of base catalysts on yield.

Experimental Protocols

Key Experiment: Base-Catalyzed Chlorination of a Hydroxypyrimidine Derivative[2]

This protocol is adapted from the synthesis of a structurally related compound and can serve as a starting point for optimizing the synthesis of this compound.

Materials:

  • 5-Fluoro-4-methyluracil (or a similar hydroxypyrimidine precursor)

  • Phosphorus oxychloride (POCl₃)

  • Base catalyst (e.g., Triethylamine)

  • Ice-cold water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a clean, dry round-bottom flask, add phosphorus oxychloride (4 equivalents) and the base catalyst (e.g., 0.1 equivalents of Triethylamine).

  • Stir the mixture at room temperature.

  • Slowly add the hydroxypyrimidine precursor (1 equivalent) portion-wise to the mixture, controlling any exothermic reaction by using a water bath.

  • After the addition is complete, stir the mixture at room temperature for 20 minutes.

  • Slowly raise the temperature to 106-110°C and maintain it for 12-14 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the reaction mass to room temperature.

  • Carefully and slowly pour the reaction mixture into ice-cold water with vigorous stirring.

  • Adjust the pH of the solution to ~8 using a suitable base (e.g., sodium hydroxide solution).

  • Stir the resulting mixture for 15 minutes.

  • Filter the precipitated solid, wash it with water, and dry it to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow start Start reagents 1. Mix POCl3 and Base Catalyst start->reagents addition 2. Add Hydroxypyrimidine Precursor reagents->addition reaction 3. Heat and Stir (106-110°C, 12-14h) addition->reaction workup 4. Quench with Ice Water reaction->workup neutralize 5. Neutralize to pH 8 workup->neutralize filter 6. Filter and Wash Solid neutralize->filter dry 7. Dry the Product filter->dry end End dry->end

Caption: General workflow for the chlorination of a hydroxypyrimidine.

troubleshooting_yield low_yield Low Yield temp Suboptimal Temperature? low_yield->temp reagent Inefficient Chlorinating Agent? low_yield->reagent catalyst Inappropriate Base Catalyst? low_yield->catalyst moisture Presence of Moisture? low_yield->moisture optimize_temp Optimize Temperature (e.g., 106-110°C) temp->optimize_temp fresh_reagent Use Fresh/Excess POCl3 reagent->fresh_reagent change_catalyst Screen Different Bases (e.g., TEA) catalyst->change_catalyst anhydrous Ensure Anhydrous Conditions moisture->anhydrous

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 2-Chloro-5-fluoro-4-methylpyrimidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-chloro-5-fluoro-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and decomposition products. Potential impurities may include related pyrimidine derivatives, residual solvents, and inorganic salts. The specific impurity profile will depend on the synthetic method employed.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] For long-term storage, refrigeration may be advisable.

Q3: Can I use distillation to purify this compound?

A3: Vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities. The boiling point of the related compound 2-chloro-4-methylpyrimidine is 94°C at 17 mmHg.[2] The boiling point of this compound is expected to be in a similar range under vacuum.

Q4: Is this compound soluble in common organic solvents?

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

Symptoms:

  • Broad peaks or multiple spots on TLC/LC-MS analysis of the crude product.

  • Low yield of the desired product.

Possible Causes:

  • Incomplete reaction.

  • Formation of side products.

  • Decomposition of the product during workup.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure complete conversion of starting materials.

  • Reaction Conditions Optimization: Re-evaluate reaction temperature, time, and stoichiometry of reagents.

  • Workup Procedure: Ensure the workup procedure is not too harsh. For example, use mild acids or bases for extraction and avoid excessive heat.

Problem 2: Difficulty in Removing a Close-Running Impurity by Column Chromatography

Symptoms:

  • Co-elution of an impurity with the product peak in column chromatography.

  • Inseparable spots on TLC even with various solvent systems.

Possible Causes:

  • The impurity has a very similar polarity to the product.

  • The impurity is an isomer of the product.

Solutions:

  • Solvent System Optimization: Systematically screen a range of solvent systems with different polarities and selectivities. Consider using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).

  • Alternative Chromatography Techniques: Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC with a suitable column and mobile phase for better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubilities.

Problem 3: Product Decomposition During Purification

Symptoms:

  • Appearance of new impurity spots on TLC during column chromatography or after distillation.

  • Discoloration of the product fractions.

Possible Causes:

  • The product is sensitive to the stationary phase (e.g., acidic silica gel).

  • Thermal decomposition during distillation.

Solutions:

  • Neutralize Silica Gel: If using silica gel chromatography, consider neutralizing the silica gel by washing it with a dilute solution of triethylamine in the eluent.

  • Use an Alternative Adsorbent: Florisil® or neutral alumina can be used as alternatives to silica gel.

  • Low-Temperature Distillation: If using distillation, perform it under high vacuum to lower the boiling point and minimize thermal stress on the compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile.

Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the chosen eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid and a suitable solvent can be found.

Methodology:

  • Solvent Selection: Screen for a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble or remain in solution at cold temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodStarting Purity (by LC-MS)Final Purity (by LC-MS)Yield (%)
Column Chromatography85%>98%75%
Recrystallization85%>99%60%
Vacuum Distillation85%95%80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Storage Crude_Product Crude Product (this compound) Initial_Analysis Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Recrystallization Recrystallization Initial_Analysis->Recrystallization Distillation Vacuum Distillation Initial_Analysis->Distillation Final_Analysis Purity Confirmation (>98%) Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Distillation->Final_Analysis Storage Storage Final_Analysis->Storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Low_Purity Low Purity Detected? Identify_Cause Identify Cause Low_Purity->Identify_Cause Incomplete_Reaction Incomplete Reaction Identify_Cause->Incomplete_Reaction Side_Products Side Products Identify_Cause->Side_Products Decomposition Decomposition Identify_Cause->Decomposition Optimize_Reaction Optimize Reaction Conditions Incomplete_Reaction->Optimize_Reaction Choose_Purification Choose Appropriate Purification Method Side_Products->Choose_Purification Modify_Workup Modify Workup Decomposition->Modify_Workup

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Suzuki Coupling of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-chloro-5-fluoro-4-methylpyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The palladium catalyst may be deactivated. 2-chloropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring a more active catalyst system.[1] 2. Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. 3. Insufficient Temperature: The reaction temperature may be too low to promote the oxidative addition of the C-Cl bond.1. Optimize Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can enhance catalyst activity and stability.[2] Consider using a pre-formed Pd(0) source. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion. 3. Elevate Reaction Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Be aware that higher temperatures can also accelerate side reactions.[2]
Significant Formation of Side Products 1. Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct. This is often exacerbated by the presence of water and certain bases. 2. Dehalogenation: The starting this compound is reduced to 5-fluoro-4-methylpyrimidine. This can be caused by palladium-hydride species formed from the solvent or base.[3] 3. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[4][5]1. Minimize Protodeboronation: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[2] 2. Reduce Dehalogenation: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Choose a non-protic solvent and a base less prone to forming hydride species (e.g., K₃PO₄, Cs₂CO₃ instead of alkoxides).[3] 3. Prevent Homocoupling: Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.[6]
Reaction Stalls or is Sluggish 1. Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent. 2. Inefficient Base: The chosen base may not be strong enough to effectively promote transmetalation.1. Solvent Screening: Test different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, THF/water) to improve solubility.[7] 2. Base Optimization: Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki coupling of this compound?

A1: The three most common side reactions are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.

  • Dehalogenation: The reduction of the starting chloro-pyrimidine, removing the chlorine atom.[3]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl.[4]

Q2: Why is the Suzuki coupling of a 2-chloropyrimidine challenging?

A2: 2-chloropyrimidines are generally less reactive in Suzuki couplings compared to their bromo or iodo analogs due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to and deactivate the palladium catalyst.

Q3: How can I choose the best ligand for this reaction?

A3: For challenging substrates like 2-chloropyrimidines, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and other Buchwald-type biarylphosphine ligands can promote the oxidative addition step and stabilize the palladium catalyst, leading to improved yields.[2] N-heterocyclic carbene (NHC) ligands have also shown promise in similar systems.[2]

Q4: What is the recommended starting point for reaction conditions?

A4: A good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) in a 1:2 Pd:ligand ratio, with K₃PO₄ as the base in a 1,4-dioxane/water solvent system at a temperature of 90-100 °C.[8] However, optimization of all parameters is crucial for achieving the best results.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of Suzuki coupling reactions involving chloropyrimidines, based on data from analogous systems.

Table 1: Effect of Catalyst and Ligand on Yields of Suzuki Coupling of Dichloropyrimidines

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71A common and effective catalyst for this substrate.[7]
Pd₂(dba)₃P(t-Bu)₃-A robust system for coupling aryl chlorides.[2]
Pd(OAc)₂SPhos-Excellent for electron-deficient heteroaryl chlorides.[2]
Pd(dppf)Cl₂-70Can be very effective in driving reductive elimination.[7]

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

BaseSolventTemperature (°C)YieldSource
K₂CO₃1,4-Dioxane/H₂O (2:1)10080%[7]
K₃PO₄1,4-Dioxane80Good[9]
Na₂CO₃Toluene/H₂O-Moderate to High[6]
Cs₂CO₃Dioxane-High to Excellent[6]

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active enough for a chloropyrimidine? Start->Check_Catalyst Optimize_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs. Increase catalyst loading. Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are major side products observed (Protodeboronation, Dehalogenation, Homocoupling)? Check_Catalyst->Check_Side_Reactions Yes Optimize_Catalyst->Check_Side_Reactions Address_Protodeboronation Use anhydrous conditions. Consider boronic esters. Check_Side_Reactions->Address_Protodeboronation Protodeboronation Address_Dehalogenation Ensure inert atmosphere. Optimize base and solvent. Check_Side_Reactions->Address_Dehalogenation Dehalogenation Address_Homocoupling Thoroughly degas reaction mixture. Check_Side_Reactions->Address_Homocoupling Homocoupling Check_Conditions Are reaction conditions (temperature, solvent, base) optimized? Check_Side_Reactions->Check_Conditions No major side products Address_Protodeboronation->Check_Conditions Address_Dehalogenation->Check_Conditions Address_Homocoupling->Check_Conditions Optimize_Conditions Screen different solvents and bases. Increase temperature cautiously. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-fluoro-4-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-chloro-5-fluoro-4-methylpyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[1]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Consider switching to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are often effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Ineffective Base: The base is crucial for the transmetalation step.[1] Its strength and solubility are important factors.

    • Recommendation: Screen different bases. Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]

  • Inappropriate Solvent System: The solvent needs to facilitate the dissolution of reactants and the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[1]

  • Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.

    • Recommendation: Systematically increase the catalyst loading. Typical ranges for palladium catalysts are 1-10 mol%.[2]

  • Catalyst Poisoning: Impurities in the reactants or solvents can poison the catalyst.[2]

    • Recommendation: Ensure all reactants and solvents are purified before use.[2]

Issue 2: Reaction Stalls or Incomplete Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine starts but then stalls, leading to incomplete conversion. What could be the problem?

Answer: Stalling of the reaction can be due to catalyst deactivation or inhibition. The pyrimidine nitrogen and the amine substrate can coordinate to the palladium center, inhibiting its catalytic activity.

Potential Causes and Solutions:

  • Catalyst Inhibition: The substrate or product may be coordinating to the palladium catalyst and inhibiting its activity.

    • Recommendation: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). Consider using a ligand that is more sterically hindering to prevent strong coordination of the pyrimidine.[3]

  • Catalyst Degradation: The catalyst may not be stable under the reaction conditions for a prolonged period, especially at elevated temperatures.

    • Recommendation: Instead of a single addition, try adding the catalyst in portions throughout the reaction. Alternatively, lowering the reaction temperature and extending the reaction time might improve catalyst stability.[3]

  • Insufficient Base: The base might not be strong enough or may be consumed during the reaction.

    • Recommendation: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure an adequate excess of the base is used.

Issue 3: Formation of Significant Side Products in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling of this compound with a terminal alkyne and observe significant formation of homocoupled alkyne (Glaser coupling) and other byproducts. How can I improve the selectivity?

Answer: The formation of side products in Sonogashira couplings is often related to the reaction conditions, particularly the presence of oxygen and the choice of catalyst system.

Potential Causes and Solutions:

  • Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of the terminal alkyne.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.

  • Inappropriate Catalyst System: The catalyst system may not be optimal for promoting the desired cross-coupling over side reactions.

    • Recommendation: A copper-free Sonogashira protocol can sometimes minimize homocoupling. If using a copper co-catalyst, ensure it is of high purity. The choice of palladium catalyst and ligand can also influence selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For a challenging substrate like this compound, a good starting point for palladium catalyst loading is typically between 1 and 5 mol%.[4] Optimization studies should then be conducted to find the lowest effective catalyst loading for your specific reaction.

Q2: How does the fluorine substituent at the 5-position affect the reactivity of this compound?

A2: The fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the pyrimidine ring. This can make the C-Cl bond more susceptible to oxidative addition by the palladium catalyst compared to a non-fluorinated analogue. However, the overall reactivity is still largely dictated by the strength of the C-Cl bond.

Q3: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?

A3: While some catalyst systems can be versatile, it is generally recommended to optimize the catalyst and ligand for each specific type of cross-coupling reaction. For example, bulky, electron-rich phosphine ligands are often preferred for Suzuki and Buchwald-Hartwig reactions of chloro-heterocycles, while different ligand systems might be optimal for Sonogashira couplings.[1]

Q4: What are the key safety precautions when working with palladium catalysts and fluorinated pyrimidines?

A4: Palladium catalysts can be pyrophoric, especially in finely divided form, and should be handled under an inert atmosphere. Fluorinated organic compounds can have toxicological properties and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

The following tables provide representative data for the optimization of catalyst loading in common cross-coupling reactions of this compound. Note: This data is illustrative and may not represent the results of a single specific experiment.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling Catalyst Loading Optimization

EntryPd CatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄-5K₂CO₃Dioxane/H₂O1002435
2Pd₂(dba)₃SPhos2K₃PO₄Toluene1101278
3Pd₂(dba)₃SPhos1 K₃PO₄Toluene1101875
4Pd₂(dba)₃XPhos2Cs₂CO₃Dioxane1001285
5Pd₂(dba)₃XPhos1 Cs₂CO₃Dioxane1001682

Table 2: Illustrative Data for Buchwald-Hartwig Amination Catalyst Loading Optimization

EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Pd(OAc)₂BINAP5Cs₂CO₃Toluene1102445
2Pd₂(dba)₃Xantphos3NaOtBuDioxane1001865
3G3-XPhos-2LHMDSTHF801292
4G3-XPhos-1 LHMDSTHF801689
5G3-RuPhos-2K₃PO₄t-BuOH901288

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv) as solids or neat liquids.

  • Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst System Active Enough for C-Cl Bond? start->check_catalyst check_conditions Are the Reaction Conditions (Base, Solvent, Temp) Optimal? check_catalyst->check_conditions Yes solution1 Switch to a More Active Catalyst (e.g., Pd/Buchwald Ligand System) check_catalyst->solution1 No check_loading Is the Catalyst Loading Sufficient? check_conditions->check_loading Yes solution2 Screen Different Bases and Solvents, and Optimize Temperature check_conditions->solution2 No check_purity Are Reagents and Solvents of High Purity? check_loading->check_purity Yes solution3 Systematically Increase Catalyst Loading check_loading->solution3 No solution4 Purify All Reagents and Use Anhydrous/Degassed Solvents check_purity->solution4 No end_node Improved Yield check_purity->end_node Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reagents Ar-Cl + Ar'-B(OR)₂ base Base

References

Technical Support Center: Buchwald-Hartwig Amination of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-chloro-5-fluoro-4-methylpyrimidine. The content is structured in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

Q1: My Buchwald-Hartwig amination of this compound is resulting in low or no product yield. What are the primary factors to investigate?

A1: Low or no conversion in the amination of an electron-deficient heteroaryl chloride like this compound is a common challenge. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, making the initial oxidative addition to the Pd(0) complex the rate-limiting step.[1] The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst System Integrity : The choice and handling of the palladium precursor and ligand are critical. For challenging substrates like electron-deficient 2-chloropyrimidines, bulky, electron-rich phosphine ligands are often necessary to facilitate the difficult oxidative addition step.[1]

  • Reaction Conditions : Elevated temperatures are typically required. The selection of an appropriate base and a suitable anhydrous, degassed solvent is crucial for the reaction to proceed.

  • Reagent Quality : The purity and integrity of all reagents, especially the palladium precursor, ligand, amine, and base, are paramount. The presence of oxygen or moisture can deactivate the catalyst.[1]

Q2: Which catalyst system is recommended for the amination of this compound?

A2: For electron-deficient 2-chloropyrimidines, a robust catalyst system is required. While many combinations are possible, systems based on sterically hindered biarylphosphine ligands have shown considerable success.

  • Palladium Precursor : Pre-formed palladium catalysts, often called "pre-catalysts" (e.g., XPhos Pd G3, G4), are highly recommended as they tend to form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Ligand Selection : Sterically hindered and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated success in the amination of challenging aryl chlorides.[2][3] The choice of ligand can significantly impact the reaction outcome and may require screening.

Q3: What are the optimal bases and solvents for this reaction?

A3: The choice of base and solvent are interdependent and crucial for reaction success.

  • Base Selection : A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and often effective choice.[1] However, if your amine or other functional groups on your coupling partner are base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or a more active catalyst system.[1][4]

  • Solvent Choice : Anhydrous and degassed solvents are mandatory. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[5][6] For substrates or bases with poor solubility in these solvents, other options like tetrahydrofuran (THF) or tert-butanol (t-BuOH) can be considered.[7]

Issue 2: Formation of Side Products

Q4: I am observing a significant amount of hydrodehalogenation, where the chlorine atom is replaced by hydrogen. How can this be minimized?

A4: Hydrodehalogenation is a frequent side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.[1] This side reaction occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways. To minimize hydrodehalogenation:

  • Optimize the Ligand : The steric and electronic properties of the ligand can influence the relative rates of reductive elimination and the pathways leading to hydrodehalogenation. Screening different bulky biarylphosphine ligands is a key strategy.

  • Base Selection : Using a less sterically hindered or a weaker base can sometimes suppress this side reaction.[4]

  • Control Amine Stoichiometry : Using a slight excess of the amine (typically 1.2 to 1.5 equivalents) can help favor the desired amination pathway.[1]

  • Ensure Anhydrous Conditions : Rigorously dry all reagents and solvents, as trace water can contribute to hydrodehalogenation.[1]

Frequently Asked Questions (FAQs)

Q5: Can I use microwave heating to accelerate the reaction?

A5: Yes, microwave irradiation can be a very effective method to accelerate Buchwald-Hartwig aminations, often significantly reducing reaction times from hours to minutes and sometimes improving yields.[8] It is a valuable tool for high-throughput screening of reaction conditions.

Q6: My amine coupling partner is expensive. Can I use it as the limiting reagent?

A6: While the aryl halide is typically the limiting reagent, it is possible to run the reaction with the amine as the limiting reagent. However, you may need to adjust the stoichiometry of the other reagents accordingly. It is recommended to first optimize the reaction with the aryl halide as the limiting reagent before attempting this change.

Q7: The reaction mixture is turning black. What does this indicate?

A7: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by the presence of oxygen, moisture, or impurities in the reaction mixture, or by using a reaction temperature that is too high for the stability of the catalyst complex. Using a pre-catalyst and ensuring strictly inert and anhydrous conditions can help prevent catalyst decomposition.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of Substituted 2-Chloropyrimidines

2-Chloropyrimidine SubstrateAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidineAnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001290
2-Chloro-5-bromopyrimidineMorpholinePd(OAc)₂ (5)RuPhos (10)NaOtBu (1.5)Dioxane1101685
2-Chloro-4-methoxypyrimidineBenzylamineXPhos Pd G3 (2)-Cs₂CO₃ (2)Toluene100892
2-Chloro-5-fluoropyrimidinen-ButylaminePd₂(dba)₃ (2.5)BrettPhos (5)NaOtBu (1.4)Dioxane1001288

Note: This data is representative and compiled from various sources on related substrates to provide a starting point for optimization.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine (1.2 mmol) via syringe if it is a liquid, or as a solid if applicable.

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100-110 °C in a preheated oil bath or heating block.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Cl Pd(II)_Complex L-Pd(II)(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' + Base Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Catalyst Check Catalyst System: - Pre-catalyst used? - Ligand appropriate? - Handled under inert atm? Start->Catalyst Issue Conditions Verify Reaction Conditions: - Temperature high enough? - Anhydrous/degassed solvent? - Correct base? Catalyst->Conditions If OK Optimize_Catalyst Screen Ligands (e.g., XPhos, RuPhos) Increase Catalyst Loading Catalyst->Optimize_Catalyst If Not OK Reagents Assess Reagent Quality: - Purity of starting materials? - Anhydrous base? Conditions->Reagents If OK Optimize_Conditions Increase Temperature Screen Solvents/Bases Conditions->Optimize_Conditions If Not OK Purify_Reagents Purify/Dry Reagents Use Fresh Base Reagents->Purify_Reagents If Not OK Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

References

identification of byproducts in 2-chloro-5-fluoro-4-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-fluoro-4-methylpyrimidine. Our aim is to help you identify and mitigate the formation of byproducts, ensuring a higher purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which typically involves a two-step process: the chlorination of a starting material like 5-fluorouracil to yield 2,4-dichloro-5-fluoropyrimidine, followed by a selective methylation.

Q1: I am observing significant amounts of an over-chlorinated byproduct in the first step of my synthesis. How can I minimize its formation?

A1: Over-chlorination is a common issue when using potent chlorinating agents like phosphorus oxychloride (POCl₃). The formation of products with more chlorine atoms than desired can be minimized by carefully controlling the reaction conditions.

  • Stoichiometry of Chlorinating Agent: The use of a large excess of POCl₃ can lead to over-chlorination. It is recommended to use a stoichiometric amount or a slight excess of the chlorinating agent. Solvent-free methods using equimolar amounts of POCl₃ have been shown to be effective and environmentally friendly.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote over-chlorination. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

  • Addition of a Base: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction, potentially allowing for the use of milder conditions and reducing the likelihood of over-chlorination.

Q2: My final product is contaminated with a significant amount of the starting hydroxypyrimidine. What is causing this and how can I fix it?

A2: The presence of the hydrolyzed starting material (a hydroxypyrimidine) in your final product indicates that the chlorination reaction was incomplete or that the chlorinated product hydrolyzed back to the starting material during workup.

  • Incomplete Reaction: To drive the reaction to completion, you can try increasing the reaction temperature or extending the reaction time. Ensure that the starting material is fully soluble or well-suspended in the reaction mixture.

  • Moisture Contamination: Chlorinated pyrimidines are susceptible to hydrolysis. It is crucial to conduct the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents. During the workup, neutralize acidic byproducts like HCl and phosphoric acid promptly, as they can catalyze hydrolysis.[1] Immediate extraction of the product into an organic solvent after quenching is also recommended.

Q3: During the methylation of 2,4-dichloro-5-fluoropyrimidine, I am getting a mixture of isomers: the desired this compound and the undesired 4-chloro-5-fluoro-2-methylpyrimidine. How can I improve the regioselectivity?

A3: The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines can be highly sensitive to the substituents on the ring and the reaction conditions. Generally, substitution at the C4 position is favored in 2,4-dichloropyrimidines. However, C2 selectivity can sometimes be achieved.

  • Choice of Methylating Agent and Catalyst: The nature of the methylating agent and any catalyst used can influence the site of methylation. Experiment with different methylating agents (e.g., methylmagnesium chloride, trimethylaluminum) and catalysts to optimize for the desired isomer.

  • Reaction Temperature: The reaction temperature can affect the ratio of isomers. It is advisable to perform the reaction at a low temperature initially and gradually increase it while monitoring the product distribution by GC-MS or HPLC.

  • Solvent Effects: The polarity of the solvent can play a role in the regioselectivity of the reaction. Screen different aprotic solvents to find the optimal conditions for the desired C4 methylation.

Q4: I have an impurity in my final product that I suspect is a di-methylated byproduct. How can I confirm this and prevent its formation?

A4: The formation of a di-methylated byproduct, where both chlorine atoms on the pyrimidine ring are replaced by methyl groups, can occur if the methylation reaction is not carefully controlled.

  • Identification: This byproduct can be identified using mass spectrometry (GC-MS or LC-MS), where it will have a molecular weight corresponding to the addition of two methyl groups and the loss of two chlorine atoms. 1H NMR spectroscopy would also show the presence of two methyl group signals.

  • Prevention: To prevent di-methylation, use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly and at a low temperature can also help to control the reaction and minimize the formation of the di-substituted product. Monitor the reaction closely and stop it once the mono-methylated product is maximized.

Data Presentation

Table 1: Key Analytical Data for this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential 1H NMR Signals (δ ppm, in CDCl₃)Expected Mass Spectrum (m/z)
This compound C₅H₄ClFN₂146.55~2.5 (s, 3H, CH₃), ~8.3 (d, 1H, Ar-H)146 (M+), 148 (M+2)
2,4-dichloro-5-fluoropyrimidineC₄HCl₂FN₂166.96~8.6 (s, 1H, Ar-H)166 (M+), 168 (M+2), 170 (M+4)
5-fluoro-4-methylpyrimidin-2-olC₅H₅FN₂O128.11~2.3 (s, 3H, CH₃), ~7.8 (d, 1H, Ar-H), ~12-13 (br s, 1H, OH)128
4-chloro-5-fluoro-2-methylpyrimidineC₅H₄ClFN₂146.55~2.6 (s, 3H, CH₃), ~8.4 (d, 1H, Ar-H)146 (M+), 148 (M+2)
2,4-dimethyl-5-fluoropyrimidineC₆H₇FN₂126.13~2.4 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~8.1 (s, 1H, Ar-H)126

Note: The exact NMR chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of 5-Fluorouracil with POCl₃

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-fluorouracil (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃, 1.5 - 3 equivalents). If a base is used, add N,N-dimethylaniline or another suitable tertiary amine (1-2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine.

  • Purification: The crude product can be further purified by column chromatography or distillation.

Protocol 2: General Procedure for Selective Methylation of 2,4-dichloro-5-fluoropyrimidine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of the methylating agent (e.g., methylmagnesium chloride in THF, 1.0-1.2 equivalents) dropwise to the cooled solution, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the low temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound from any unreacted starting material, isomers, and di-methylated byproducts.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be optimized for the specific separation of this compound and its potential byproducts.

Mandatory Visualization

Byproduct_Formation_Pathway Start 5-Fluorouracil Chlorination Chlorination (POCl3) Start->Chlorination Dichloro 2,4-dichloro-5-fluoropyrimidine Chlorination->Dichloro Desired Reaction OverChlorination Over-chlorinated Byproduct Chlorination->OverChlorination Side Reaction Hydrolysis Hydrolysis (Moisture) Dichloro->Hydrolysis Side Reaction Methylation Methylation (e.g., MeMgCl) Dichloro->Methylation Hydrolysis->Start Product This compound (Desired Product) Methylation->Product Desired Reaction Isomer 4-chloro-5-fluoro-2-methylpyrimidine (Isomeric Byproduct) Methylation->Isomer Side Reaction DiMethyl 2,4-dimethyl-5-fluoropyrimidine (Di-substituted Byproduct) Methylation->DiMethyl Side Reaction

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.

Troubleshooting_Workflow Start Problem Identified in Synthesis Impurity_Type What is the nature of the impurity? Start->Impurity_Type OverChlorinated Over-chlorinated Byproduct Impurity_Type->OverChlorinated Excess Chlorine Hydrolysis Unreacted Starting Material (Hydrolysis Product) Impurity_Type->Hydrolysis Presence of Hydroxyl Group Isomer Isomeric Byproduct Impurity_Type->Isomer Incorrect Methylation DiSubstituted Di-substituted Byproduct Impurity_Type->DiSubstituted Excess Methylation Solution1 Reduce chlorinating agent stoichiometry. Control temperature and time. OverChlorinated->Solution1 Solution2 Ensure anhydrous conditions. Increase reaction time/temperature. Hydrolysis->Solution2 Solution3 Optimize methylating agent and temperature. Screen different solvents. Isomer->Solution3 Solution4 Use stoichiometric methylating agent. Slow addition at low temperature. DiSubstituted->Solution4

Caption: Troubleshooting workflow for byproduct identification and mitigation in this compound synthesis.

References

Technical Support Center: Removal of Residual Palladium from 2-Chloro-5-fluoro-4-methylpyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from 2-chloro-5-fluoro-4-methylpyrimidine products. Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing complex molecules, but residual palladium in the final product is a significant concern due to regulatory limits and potential interference in downstream applications. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my this compound product critical?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities like the FDA and EMA.[1] Palladium is considered a toxic heavy metal, and its presence in final drug products must be below established safety limits, often in the low parts-per-million (ppm) range, to ensure patient safety.[2] Furthermore, residual palladium can potentially catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and reduced yield.

Q2: What are the most common methods for removing residual palladium?

A2: Several methods are available for palladium removal, and the choice of method often depends on the specific characteristics of the product and the palladium species present.[3] Common techniques include:

  • Adsorption: Utilizing materials like activated carbon or specialized metal scavengers that bind to the palladium, which is then removed by filtration.[3][4][5]

  • Crystallization: This purification technique can be effective, especially when combined with additives that help keep the palladium in the mother liquor.[4]

  • Solvent Extraction: Partitioning the palladium into a liquid phase that is immiscible with the product solution.

  • Chromatography: Passing the product through a column (e.g., silica gel chromatography) can separate the palladium from the desired compound.[6][7]

Metal scavengers have gained significant popularity due to their high selectivity and efficiency in removing palladium to very low levels.[8][9]

Q3: I have a high concentration of palladium in my crude this compound. What should be my first step?

A3: For high initial concentrations of palladium, a bulk removal method is often the most practical first step. Filtration of the crude reaction mixture through a pad of celite can remove a significant amount of heterogeneous palladium catalyst.[5] Following this, treatment with activated carbon can further reduce the palladium levels. However, be mindful that activated carbon can sometimes lead to product loss through non-specific adsorption.[5][10]

Q4: My palladium levels are still above the acceptable limit after initial purification. What should I do?

A4: If initial methods like filtration and activated carbon treatment are insufficient, employing a high-affinity metal scavenger is the recommended next step. Silica-based scavengers with functional groups like thiol (e.g., SiliaMetS Thiol) or thiourea (e.g., SiliaMetS Thiourea) are highly effective at binding and removing various forms of palladium.[9][11] These scavengers are typically stirred with the product solution for a specific period and then easily removed by filtration.

Q5: How do I choose the right palladium scavenger for my this compound product?

A5: The choice of scavenger depends on the solvent, temperature, and the nature of the palladium species in your reaction mixture.[3] It is often beneficial to screen a small selection of scavengers to identify the most effective one for your specific system. Thiol- and thiourea-based silica scavengers are generally good starting points due to their broad applicability.[9] Some suppliers offer screening kits to facilitate this process.

Q6: How can I quantify the amount of residual palladium in my product?

A6: Accurate quantification of residual palladium is crucial for process validation and regulatory compliance. The most common and sensitive methods for this are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[4] X-ray fluorescence (XRF) can also be a rapid and simple method for determining palladium content.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High palladium levels after filtration of the reaction mixture. The palladium species is likely soluble in the reaction solvent.Proceed with a scavenger treatment. Consider a solvent swap to a solvent where the palladium species is less soluble, followed by another filtration.
Significant product loss after activated carbon treatment. The product is adsorbing to the activated carbon.Reduce the amount of activated carbon used or the treatment time. Alternatively, switch to a more selective method like a metal scavenger.
Palladium scavenger is not effective. The chosen scavenger is not optimal for the specific palladium species or reaction conditions. The scavenger may be sterically hindered from accessing the palladium.Screen a different type of scavenger (e.g., if a thiol-based scavenger failed, try a thiourea-based one). Increase the temperature or treatment time (within the stability limits of your product).
Difficulty filtering the scavenger post-treatment. The scavenger particles are too fine.Use a scavenger with a larger particle size. Employ a finer filter paper or a membrane filter.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods from different sources. While the specific product is not this compound, the data provides a general indication of the effectiveness of these techniques.

Method Initial Pd (ppm) Final Pd (ppm) % Removal Reference
MP-TMT (Polystyrene-supported TMT) 33010-30~91-97%[3]
Ecosorb C-941 Not specifiedNot specifiedHigh[3]
Si-TMT (Silica-supported TMT) >100 (in intermediate)< TargetHigh[3]
PCR-B2 (Polychelated Resin) 328498.8%[3]
Column Chromatography + Si-TMT Variable (up to ~5000)< 100>98%[6][7]
Thiourea Alkyl Silica 150-220< 1>99%[11]
SiliaMetS Thiol or Thiourea 2400≤ 16>99.3%[9]

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your this compound product.

  • Sample Preparation: Dissolve a known amount of your crude this compound product in a suitable solvent (e.g., THF, EtOAc, Toluene) to create a stock solution.

  • Scavenger Addition: To separate vials containing a defined volume of the stock solution, add different palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, MP-TMT). The amount of scavenger to add is typically recommended by the manufacturer (e.g., 5-20 equivalents relative to the initial palladium concentration).

  • Incubation: Stir the vials at a specific temperature (e.g., room temperature or 40-60 °C) for a set period (e.g., 2-24 hours).

  • Sampling and Analysis: At various time points (e.g., 2, 6, 24 hours), take a small aliquot from each vial, filter it to remove the scavenger, and analyze the palladium content using ICP-MS or another suitable technique.

  • Evaluation: Compare the final palladium concentrations for each scavenger to determine the most effective one.

Protocol 2: Optimized Palladium Removal using a Selected Scavenger

Once the optimal scavenger has been identified, this protocol can be used for larger-scale purification.

  • Dissolution: Dissolve the crude this compound in the chosen solvent.

  • Scavenger Addition: Add the selected scavenger (e.g., 10 equivalents relative to the initial palladium concentration).

  • Stirring: Stir the mixture at the optimized temperature for the optimized time determined from the screening experiment.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to completely remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium to confirm that it meets the required specifications.

Visualizations

The following diagrams illustrate the workflow for palladium removal and the decision-making process for selecting a purification strategy.

Palladium_Removal_Workflow cluster_start Start: Crude Product cluster_bulk_removal Bulk Palladium Removal cluster_scavenging Scavenging cluster_analysis Analysis cluster_end End: Purified Product Crude Crude this compound (High Pd Content) Filtration Filtration through Celite Crude->Filtration Carbon Activated Carbon Treatment Filtration->Carbon Still High Pd Screening Screen Scavengers (e.g., Thiol, Thiourea) Filtration->Screening Pd > Limit Carbon->Screening Still > Limit Optimized Optimized Scavenger Treatment Screening->Optimized Analysis ICP-MS Analysis Optimized->Analysis Analysis->Optimized Fail Final Purified Product (Pd < Limit) Analysis->Final Pass

Caption: Experimental workflow for palladium removal.

Decision_Tree Start Initial Pd Concentration? High_Pd > 500 ppm Start->High_Pd High Low_Pd < 500 ppm Start->Low_Pd Low Bulk_Removal Perform Bulk Removal (Celite Filtration / Carbon) High_Pd->Bulk_Removal Scavenger_Screening Screen Metal Scavengers Low_Pd->Scavenger_Screening Analyze1 Analyze Pd Content Bulk_Removal->Analyze1 Analyze1->Scavenger_Screening > Limit Pass Purified Product (Pd < Limit) Analyze1->Pass < Limit Analyze2 Analyze Pd Content Scavenger_Screening->Analyze2 Analyze2->Pass < Limit Fail Re-evaluate Scavenger/ Conditions Analyze2->Fail > Limit

Caption: Decision tree for palladium removal strategy.

References

Technical Support Center: Regioselectivity in Reactions of 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-chloro-5-fluoro-4-methylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) on this compound are the carbon atoms at the C2 and C4 positions, which are bonded to the chlorine and fluorine atoms, respectively. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during an attack at the C4 position. However, the actual selectivity is a delicate balance of electronic and steric factors.

Q2: I am observing a mixture of C2 and C4 substituted products in my reaction. What factors influence the regioselectivity?

A2: Achieving high regioselectivity in reactions with 2,4-disubstituted pyrimidines can be challenging, and obtaining a mixture of isomers is a common issue. The regioselectivity is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions. Key influencing factors include:

  • Nature of the Nucleophile: The structure and electronic properties of the nucleophile play a crucial role. For instance, in some dichloropyrimidine systems, tertiary amines have been shown to direct substitution to the C2 position.

  • Substituents on the Pyrimidine Ring: The electron-withdrawing fluorine atom at the C5 position and the electron-donating methyl group at the C4 position of your substrate significantly influence the electrophilicity of the C2 and C4 positions.

  • Reaction Conditions: The choice of solvent, temperature, base, and catalyst can dramatically alter the isomeric ratio of the products.

Q3: How can I favor substitution at the C4 position?

A3: To enhance the selectivity for substitution at the C4 position, consider the following strategies:

  • Choice of Nucleophile: Anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase the preference for C4 substitution.

  • Reaction Conditions: In related dichloropyrimidine systems, palladium catalysis with a base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer. Experimenting with different solvent and base combinations is recommended. For example, using a non-nucleophilic base can be crucial.

Q4: Under what conditions is substitution at the C2 position favored?

A4: While C4 substitution is generally preferred, certain conditions can promote substitution at the C2 position:

  • Bulky Nucleophiles: Sterically hindered nucleophiles may favor attack at the less hindered C2 position.

  • Specific Catalysis: In some cases of Pd-catalyzed cross-couplings on 2,4-dihalopyrimidines, specialized ligands, such as bulky N-heterocyclic carbenes, have been shown to uniquely favor C2-selectivity.

  • Tertiary Amine Nucleophiles: For 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have demonstrated excellent C2 selectivity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Regioselectivity (Mixture of C2 and C4 Isomers) The intrinsic reactivity difference between the C2 and C4 positions is small under the current reaction conditions.1. Modify the Nucleophile: If possible, use a bulkier or electronically different nucleophile. 2. Optimize Reaction Temperature: Lowering the reaction temperature may increase selectivity. 3. Screen Solvents: The polarity of the solvent can influence the stability of the intermediates and transition states. Test a range of aprotic and protic solvents. 4. Vary the Base: The choice of base can significantly impact the outcome. For amine nucleophiles, consider using a non-nucleophilic base to avoid competition.
Low Reaction Yield 1. Decomposition of Starting Material: The reaction conditions may be too harsh. 2. Poor Nucleophilicity: The chosen nucleophile may not be reactive enough. 3. Catalyst Inactivity (for cross-coupling reactions): The palladium catalyst may be poisoned or not suitable for the transformation.1. Lower the Reaction Temperature: Start with milder conditions and gradually increase the temperature. 2. Use a Stronger Base or a More Reactive Nucleophile: If applicable, generate the anionic form of the nucleophile in situ. 3. Change the Catalyst System: For cross-coupling reactions, screen different palladium sources and ligands. Ensure anhydrous and oxygen-free conditions.
Difficulty in Separating Isomers The C2 and C4 substituted products have very similar physical properties.1. Optimize Chromatography: Use a high-resolution column and test various solvent systems for column chromatography. 2. Consider Derivatization: It may be possible to selectively react one isomer to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Favoring C4-Substitution)

This protocol is adapted from a similar reaction with a substituted pyrimidine and may require optimization for this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium bicarbonate (KHCO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a tube reactor, add a mixture of this compound (1.0 mmol), the amine nucleophile (1.0 mmol), and KHCO₃ (1.0 mmol).

  • Add 1.0 mL of DMSO to the mixture.

  • Heat the mixture at 60 °C until Thin Layer Chromatography (TLC) indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute it with 30 mL of ethyl acetate.

  • Wash the organic layer with 30 mL of water three times.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing SNAr Pathways

SNAr_Pathways cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2_chloro_5_fluoro_4_methylpyrimidine 2-Chloro-5-fluoro- 4-methylpyrimidine Attack_C4 Nucleophilic Attack at C4 2_chloro_5_fluoro_4_methylpyrimidine->Attack_C4 Attack_C2 Nucleophilic Attack at C2 2_chloro_5_fluoro_4_methylpyrimidine->Attack_C2 Nucleophile Nucleophile (Nu-H) Nucleophile->Attack_C4 Nucleophile->Attack_C2 Product_C4 C4-Substituted Product Attack_C4->Product_C4 Generally Favored Product_C2 C2-Substituted Product Attack_C2->Product_C2 Favored under specific conditions

Caption: Competing nucleophilic substitution pathways at C2 and C4.

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Coupling Partner (e.g., Boronic Acid) - Palladium Catalyst & Ligand - Base - Anhydrous Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (Temperature Optimization) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Technical Support Center: Catalyst Selection for 2-Chloro-5-fluoro-4-methylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and optimizing conditions for cross-coupling reactions involving 2-chloro-5-fluoro-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?

The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[3][4]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[1][5]

The choice of reaction is dictated by the desired final molecular structure.

Q2: What makes this compound a challenging substrate for cross-coupling?

The primary challenge stems from the strength of the C-Cl bond. In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the halide to the palladium(0) complex.[4] The general reactivity trend for this step is C-I > C-Br > C-Cl.[1][4] Consequently, aryl chlorides are significantly less reactive than their bromide or iodide counterparts, necessitating more active catalysts and often harsher reaction conditions to achieve successful coupling.[6][7]

Q3: What are the key characteristics of a suitable catalyst system for this substrate?

Due to the lower reactivity of the C-Cl bond, a highly active catalyst system is required. This typically consists of:

  • Palladium Precatalyst: Air-stable Pd(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃, or Pd(0) sources like Pd(PPh₃)₄ are commonly used.[2][8]

  • Ligand: The ligand is critical for facilitating the challenging oxidative addition step. For aryl chlorides, bulky and electron-rich phosphine ligands are essential.[4][6] Ligands such as XPhos, SPhos, RuPhos, and Xantphos are often effective choices.[1][3]

Q4: How do the fluoro and methyl substituents on the pyrimidine ring influence the reaction?

The electronic properties of the substituents on the pyrimidine ring can impact its reactivity.

  • The fluoro group is electron-withdrawing, which can increase the susceptibility of the ring to nucleophilic attack but can also affect the oxidative addition step.

  • The methyl group is weakly electron-donating. The combined electronic effects of these groups, along with the nitrogen atoms in the pyrimidine ring, make the substrate electron-deficient, which generally aids the oxidative addition step compared to electron-rich aryl chlorides.

Troubleshooting Guides

Issue 1: No Reaction or Very Low Conversion
Possible Cause Solution
Inactive Catalyst System The combination of palladium precursor and ligand is not active enough for the C-Cl bond cleavage. Switch to a more electron-rich and sterically hindered phosphine ligand like XPhos, SPhos, or a Buchwald biarylphosphine ligand.[1][9] Consider using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.
Catalyst Poisoning/Decomposition Oxygen can deactivate the Pd(0) catalyst.[9] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.[9][10] The nitrogen atoms on the pyrimidine ring itself can sometimes coordinate to the palladium center and inhibit catalysis.[6] Using a more sterically hindered ligand can sometimes mitigate this issue.
Insufficient Temperature C-Cl bond activation often requires higher temperatures than C-Br or C-I bonds.[7] Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.[3][11]
Poor Reagent Quality Boronic acids can degrade over time (protodeboronation), and amines can be oxidized.[10] Use fresh, high-purity reagents. Ensure solvents are anhydrous and free of peroxides.[9]
Issue 2: Significant Side Product Formation
Side Product Possible Cause Solution
Hydrodehalogenation (Replacement of Cl with H)The catalyst reacts with a hydride source (e.g., solvent, base, or water) leading to reduction of the starting material.[6][9]Ensure anhydrous conditions and use a solvent less prone to acting as a hydride source. Some bases are more prone to this; consider screening different bases.
Homocoupling of Coupling Partner (e.g., Biaryl from boronic acid)This is often caused by the presence of oxygen, which can promote the homocoupling pathway.[6]Rigorously exclude oxygen from the reaction system by using an inert atmosphere and degassed solvents.[9]
Protodeboronation (in Suzuki Coupling)The boronic acid reacts with trace water or other protic sources, converting it back to the corresponding arene.[6]Use anhydrous solvents and reagents. A higher equivalence of the boronic acid (e.g., 1.5 equiv.) can sometimes compensate for this side reaction.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions based on literature for structurally similar chloropyrimidines and chloro-heteroaryl compounds. Optimization will likely be required for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommendationNotes
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pd(PPh₃)₄ can also be effective but is less stable.[2][8]
Ligand XPhos, SPhos, or P(t-Bu)₃ (1.2-2x mol% relative to Pd)Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)K₃PO₄ is often a robust and effective choice for heteroaryl chlorides.[1][2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or DMFThe presence of water is often necessary for the transmetalation step.[2][11]
Temperature 80-110 °CHigher temperatures are generally required for C-Cl activation.[2][11]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommendationNotes
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Air-stable palladacycle precatalysts (e.g., XPhos Pd G3) are highly effective.[12]
Ligand XPhos, RuPhos, Xantphos (1.2-2x mol% relative to Pd)Ligand choice is critical and often substrate-dependent.[3][4]
Base NaOt-Bu, LHMDS, K₃PO₄ (1.2-2.0 equivalents)Strong, non-nucleophilic bases are required. NaOt-Bu is very common.[3][13]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, deoxygenated solvents are essential for catalyst stability.[9]
Temperature 80-110 °CReactions are typically heated to achieve reasonable rates.[3][7]

Table 3: Sonogashira Coupling Conditions

ParameterRecommendationNotes
Pd Precatalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Various palladium sources can be effective.[5]
Copper Co-catalyst CuI (1-5 mol%)While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions have been developed to avoid homocoupling of the alkyne.[5][14]
Ligand PPh₃ or bulky phosphines (e.g., XPhos for chloroarenes)For challenging chloro-substrates, more advanced ligands may be needed.[14]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equiv.)The amine base often serves as the solvent or co-solvent.[1]
Solvent THF, DMFAnhydrous conditions are important.
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to Suzuki or Buchwald-Hartwig couplings.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. The specific ligand, base, and temperature should be optimized.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires optimization for specific amine coupling partners.

  • Preparation: To an oven-dried Schlenk flask inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Outside the glovebox, add this compound (1.0 equiv.) to the flask. Seal the flask, and evacuate and backfill with argon three times.[9]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[9]

  • Workup: Cool the mixture to room temperature and quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[9]

Visualizations

Troubleshooting_Decision_Tree start Reaction Issue: Low or No Yield catalyst Is the catalyst system active enough for a C-Cl bond? start->catalyst conditions Are reaction conditions optimal? catalyst->conditions No sol_catalyst Action: Use bulky, electron-rich ligand (e.g., XPhos, SPhos) and/or an air-stable Pd-precatalyst. catalyst->sol_catalyst Yes reagents Are reagents and solvents high quality? conditions->reagents No sol_conditions Action: Increase temperature (e.g., to 110°C). Ensure strict inert atmosphere. conditions->sol_conditions Yes sol_reagents Action: Use fresh reagents. Use anhydrous, degassed solvents. reagents->sol_reagents Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep 1. Add Solids: Substrate, Coupling Partner, Base catalyst 2. Add Catalyst System: Pd Precatalyst + Ligand inert 3. Inert Atmosphere: Evacuate & Backfill (3x) solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)(Cl)L_n ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R-Pd(II)(R')L_n transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 aryl_halide R-Cl (this compound) aryl_halide->ox_add boronic_acid R'-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal product Product (R-R') product->red_elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-chloro-5-fluoro-4-methylpyrimidine in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guides

This section addresses common issues encountered during SNAr reactions involving this compound and provides systematic troubleshooting steps.

IssuePotential Cause(s)Troubleshooting Steps
1. Low to No Product Yield a. Inappropriate Solvent Choice: The solvent may not adequately solvate the nucleophile or stabilize the transition state. b. Insufficient Reaction Temperature: The activation energy for the reaction is not being overcome. c. Weak Nucleophile: The attacking species may not be sufficiently nucleophilic. d. Poor Leaving Group Activation: The pyrimidine ring may not be sufficiently activated.a. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. For less reactive systems, consider a solvent with a higher boiling point to allow for higher reaction temperatures. b. Incrementally increase the reaction temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[1] c. If using a neutral nucleophile (e.g., an alcohol), consider deprotonating it with a strong, non-nucleophilic base (e.g., NaH) to generate the more reactive alkoxide. d. While the fluorine at C5 and the nitrogen atoms in the pyrimidine ring are activating, ensure there are no strong electron-donating groups on the nucleophile that might reduce its reactivity.
2. Formation of Multiple Products/Isomers a. Competing Reaction at Different Positions: Although the 2-position is highly activated, reaction at other positions can occur under certain conditions. b. Di-substitution: If the nucleophile can react twice on the pyrimidine ring or if there are other reactive sites.a. The regioselectivity of SNAr reactions on substituted pyrimidines is sensitive to the electronic environment. Lowering the reaction temperature may improve selectivity.[1] b. Use a stoichiometric amount of the nucleophile. A slight excess (1.1-1.2 equivalents) is often optimal.
3. Side Reactions a. Solvolysis: The solvent itself may act as a nucleophile, leading to undesired byproducts. b. Hydrolysis: Presence of water can lead to the formation of hydroxypyrimidine derivatives. c. Degradation: Harsh reaction conditions (high temperature, strong base) can lead to decomposition of the starting material or product.a. Avoid using nucleophilic solvents like methanol or ethanol, especially at elevated temperatures. If a protic solvent is necessary, consider using it in combination with a non-nucleophilic co-solvent.[1] b. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). c. Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.
4. Difficult Product Purification a. Residual Starting Material: Incomplete reaction. b. Byproducts from Side Reactions: As described above. c. High Boiling Point Solvent Removal: Difficulty in removing solvents like DMSO or DMF.a. Monitor the reaction to completion using TLC or LC-MS. Consider increasing the reaction time or temperature if necessary. b. Optimize reaction conditions to minimize side reactions. c. For high-boiling point solvents, consider extraction with a suitable organic solvent and washing with brine to remove the majority of the polar aprotic solvent before concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general order of solvent suitability for SNAr reactions with this compound?

A1: The general order of solvent suitability for SNAr reactions is polar aprotic solvents > polar protic solvents > nonpolar solvents. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are highly recommended as they effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive.[2]

Q2: How do protic solvents like ethanol or water affect the reaction rate?

A2: Protic solvents can solvate the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thereby slowing down the reaction rate.[2] While reactions can proceed in protic solvents, they often require higher temperatures and longer reaction times compared to aprotic solvents.

Q3: What is the expected order of leaving group ability for halogens in SNAr reactions on pyrimidines?

A3: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. Therefore, the leaving group ability is often the reverse of that seen in SN1 and SN2 reactions, with fluoride being the best leaving group followed by chloride, bromide, and iodide (F > Cl > Br > I).[1] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Q4: What is the role of the base in these reactions?

A4: For neutral nucleophiles like amines or alcohols, a base is typically required to either deprotonate the nucleophile to make it more reactive (in the case of alcohols) or to act as a scavenger for the HCl generated during the reaction (in the case of amines). Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used for amine nucleophiles.[1] For alcohol nucleophiles, stronger bases like sodium hydride (NaH) are often employed to generate the alkoxide in situ.

Q5: Can microwave heating be used to accelerate these reactions?

A5: Yes, microwave-assisted synthesis is often an effective technique for accelerating SNAr reactions on chloropyrimidines. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

Data Presentation

The following table summarizes kinetic data for the SNAr reaction of a related compound, 2-chloropyrimidine, with various nucleophiles in different solvents. This data can be used as a general guide to estimate the reactivity of this compound.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Different Solvents.

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Hydroxide100% Ethanol5096.4 x 10⁻⁴
Hydroxide30% Aqueous Ethanol407.7 x 10⁻⁴
DiethylamineEthanol40-
DimethylamineEthanol40-
PiperidineEthanol40-
MethylamineEthanol40-
AnilineAcetonitrile:Ethanol40-
AnilineAcetonitrile:DMF40-
AnilineAcetonitrile:DMSO40-

Data extracted from a study on the kinetics of substitution of 2-chloropyrimidine.[2] The original source did not provide specific rate constants for all amine reactions in the summary table but indicated the order of reactivity.

Note: The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 4-position of the target molecule will influence its reactivity compared to the parent 2-chloropyrimidine. The fluorine atom is expected to increase the electrophilicity of the pyrimidine ring, thus accelerating the rate of nucleophilic attack.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the anhydrous solvent to dissolve the starting material.

  • Add the amine nucleophile (1.1-1.2 eq.) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-5-fluoro-4-methylpyrimidine derivative.[1]

Mandatory Visualization

SNAr_Mechanism cluster_solvent Solvent Effects reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (rate-determining step) product 2-Substituted-5-fluoro-4-methylpyrimidine + Cl⁻ intermediate->product Chloride Elimination aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) - Poorly solvates Nu⁻ - Increases Nu⁻ reactivity - Accelerates reaction protic Polar Protic Solvent (e.g., EtOH, H₂O) - Solvates Nu⁻ via H-bonding - Decreases Nu⁻ reactivity - Slows down reaction

Caption: Mechanism of SNAr and the influence of polar aprotic vs. polar protic solvents.

experimental_workflow start Start reactants Combine Reactants: - this compound - Nucleophile - Base (if needed) - Anhydrous Solvent start->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product end End product->end

Caption: General experimental workflow for SNAr on this compound.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-chloro-5-fluoro-4-methylpyrimidine, a compound of interest in medicinal chemistry. Due to the lack of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds and established principles of NMR spectroscopy to provide a robust predictive analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyrimidine ring, with data from similar compounds such as 2-chloro-5-fluoropyrimidine and 2-chloro-4-methylpyrimidine used for comparison.

Table 1: Predicted ¹H NMR Data for this compound

AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H68.5 - 8.8Doublet³J(H-F) = 3 - 5
CH₃2.5 - 2.7Doublet⁴J(H-F) = 1 - 2

Table 2: Predicted ¹³C NMR Data for this compound

AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C2158 - 162Doublet³J(C-F) = 5 - 10
C4162 - 166Doublet²J(C-F) = 15 - 25
C5145 - 150Doublet¹J(C-F) = 230 - 250
C6150 - 154Doublet²J(C-F) = 20 - 30
CH₃18 - 22Doublet³J(C-F) = 3 - 5

Structural Assignment and Rationale

The predicted NMR data is best understood in the context of the molecule's structure. The diagram below illustrates the atomic numbering of this compound.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

The electron-withdrawing nature of the nitrogen, chlorine, and fluorine atoms significantly influences the chemical shifts. The single proton, H6, is expected to be the most deshielded proton. The methyl protons will appear further upfield. In the ¹³C spectrum, the carbons directly bonded to or in close proximity to the electronegative substituents (C2, C4, C5, and C6) are shifted downfield. The most notable feature is the large one-bond coupling constant (¹J) between C5 and the directly attached fluorine atom, a characteristic feature in the NMR of fluorinated organic compounds.

Experimental Protocol for NMR Analysis

To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may influence the chemical shifts slightly.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: A standard one-pulse ¹H experiment.

  • Parameters:

    • Spectral Width: 0-12 ppm

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: 0-200 ppm

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Processing: Apply Fourier transformation with a line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

This guide provides a comprehensive predicted ¹H and ¹³C NMR analysis of this compound, which can serve as a valuable reference for researchers in the synthesis and characterization of this and related compounds. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data.

Mass Spectrometry Analysis: A Comparative Guide to 2-Chloro-5-fluoro-4-methylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the mass spectrometry of 2-chloro-5-fluoro-4-methylpyrimidine and its analogs, including comparative data, experimental protocols, and fragmentation analysis.

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of the mass spectrometry data for this compound and structurally related compounds. It includes a summary of key mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a proposed fragmentation pathway to aid in structural elucidation.

Introduction

This compound is a halogenated pyrimidine derivative of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the identification and characterization of such molecules. This guide offers a comparative overview of its expected mass spectral behavior alongside that of similar commercially available compounds: 2-chloro-5-fluoropyrimidine and 2-chloro-5-methylpyrimidine. Due to the limited availability of public mass spectra for this compound, this guide utilizes data from its close structural analogs to infer its fragmentation patterns and provide a valuable resource for researchers in the field.

Comparative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratio (m/z) values obtained from mass spectrometry analysis of this compound and its selected alternatives. The data for the alternative compounds is sourced from publicly available databases. The data for the target compound is predicted based on its structure and the observed fragmentation of its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]+• (m/z)Key Fragment Ions (m/z)
This compound (Target) C5H4ClFN2146.55146/148Predicted: 111, 84, 69
2-Chloro-5-fluoropyrimidine (Alternative 1) C4H2ClFN2132.52132/134105, 78, 51[1]
2-Chloro-5-methylpyrimidine (Alternative 2) C5H5ClN2128.56128/13093, 66, 52[2]

Note: The presence of chlorine results in an isotopic peak ([M+2]+•) with an intensity of approximately one-third of the molecular ion peak ([M]+•).

Experimental Protocols

Reproducible mass spectrometry data is contingent on standardized experimental procedures. Below are typical protocols for GC-MS and LC-MS analysis of chlorofluorinated pyrimidine derivatives.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the pyrimidine derivatives discussed.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

    • Dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Fragmentation Pathway and Workflow Visualization

Experimental Workflow

The general workflow for analyzing a small molecule like this compound using mass spectrometry is depicted below. This process ensures accurate and reliable identification and characterization.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Introduction Sample Introduction (GC/LC) Dilution->Introduction Ionization Ionization (EI/ESI) Introduction->Ionization MassAnalyzer Mass Analysis (Quadrupole/TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: A typical experimental workflow for the mass spectrometric analysis of small molecules.

Proposed Fragmentation Pathway of 2-Chloro-5-fluoropyrimidine

The following diagram illustrates a plausible electron ionization (EI) fragmentation pathway for 2-chloro-5-fluoropyrimidine. This pathway is proposed based on established fragmentation mechanisms for similar halogenated heterocyclic compounds.

fragmentation parent 2-Chloro-5-fluoropyrimidine [M]+• m/z 132/134 frag1 [M-Cl]+• m/z 97 parent->frag1 -Cl• frag2 [M-HCN]+• m/z 105/107 parent->frag2 -HCN frag4 [C3HFN]+• m/z 68 frag1->frag4 -HCN frag3 [M-Cl-HCN]+• m/z 70 frag2->frag3 -Cl•

Caption: Proposed EI fragmentation pathway for 2-chloro-5-fluoropyrimidine.

References

A Comparative Guide to the Reactivity of 2-chloro-5-fluoro-4-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two key pyrimidine intermediates: 2-chloro-5-fluoro-4-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. The focus is on their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic medicinal chemistry for the functionalization of heterocyclic scaffolds. This document outlines the theoretical basis for their reactivity, presents standardized experimental protocols for comparative studies, and offers a framework for presenting quantitative data.

Introduction to Pyrimidine Reactivity in SNAr

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of halogen substituents provides leaving groups for SNAr reactions, enabling the synthesis of diverse derivatives. The rate and regioselectivity of these reactions are governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex. Electron-withdrawing groups on the pyrimidine ring can stabilize this intermediate, thereby increasing the reaction rate.

In the case of di-substituted pyrimidines like 2,4-dichloro-5-methylpyrimidine, the two chlorine atoms exhibit different reactivities. Generally, the chlorine at the C4 position is more susceptible to nucleophilic substitution than the one at the C2 position. This preference is attributed to the greater positive charge at C4 and the ability of the adjacent nitrogen atom (N3) to better stabilize the Meisenheimer intermediate. However, this regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.

Theoretical Reactivity Comparison

2.1. 2,4-dichloro-5-methylpyrimidine

In 2,4-dichloro-5-methylpyrimidine, the primary distinction in reactivity lies between the C2 and C4 positions. The C4-chloro is generally more reactive towards nucleophiles. The methyl group at the C5 position is a weak electron-donating group and has a minor influence on the overall reactivity.

2.2. This compound

For this compound, the key difference is the presence of a highly electronegative fluorine atom at the C5 position. Fluorine's strong electron-withdrawing inductive effect is expected to significantly increase the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles compared to 2,4-dichloro-5-methylpyrimidine. The fluorine atom at C5 will activate the C2 and C4 positions towards nucleophilic attack.

Quantitative Data Comparison

NucleophileSubstratePosition of SubstitutionReaction Time (h)Yield (%)
Amine (e.g., Morpholine) This compoundC2Data to be filledData to be filled
2,4-dichloro-5-methylpyrimidineC4Data to be filledData to be filled
C2Data to be filledData to be filled
Alkoxide (e.g., Sodium Methoxide) This compoundC2Data to be filledData to be filled
2,4-dichloro-5-methylpyrimidineC4Data to be filledData to be filled
C2Data to be filledData to be filled

Experimental Protocols for Reactivity Comparison

To facilitate a direct and objective comparison, the following standardized protocols for SNAr reactions are provided. These methods can be used to evaluate the reactivity of both this compound and 2,4-dichloro-5-methylpyrimidine under identical conditions.

General Protocol for Amination

This protocol describes the reaction with a primary or secondary amine, such as morpholine.

Materials:

  • Chloropyrimidine substrate (1.0 eq.)

  • Amine nucleophile (e.g., morpholine, 1.1-1.5 eq.)

  • Non-nucleophilic base (e.g., DIPEA, 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle/oil bath

  • TLC plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the anhydrous solvent.

  • Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to a set temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.

General Protocol for Reaction with Alkoxides

This protocol describes the synthesis of alkoxypyrimidines using an alcohol as the nucleophile.

Materials:

  • Chloropyrimidine substrate (1.0 eq.)

  • Alcohol (can serve as solvent or be used at 1.1 eq. in another solvent)

  • Strong base (e.g., NaH or KOtBu, 1.1 eq.)

  • Anhydrous solvent (if alcohol is not the solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle/oil bath

  • TLC plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure:

  • Generate the alkoxide in situ by carefully adding the base (1.1 eq.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 eq.) in the solvent before adding the base.

  • Add the chloropyrimidine derivative (1.0 eq.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized mechanism for SNAr and the experimental workflow.

SNAr_Mechanism Reactants Pyrimidine-Cl + Nu- Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Addition Products Pyrimidine-Nu + Cl- Intermediate->Products Elimination

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyrimidine, Nucleophile, Solvent, and Base B Heat and Stir A->B C Monitor by TLC/LC-MS B->C D Aqueous Work-up and Extraction C->D E Dry and Concentrate D->E F Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: General experimental workflow for SNAr on chloropyrimidines.

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoro-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Pyrimidine scaffolds have long been a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among the vast array of pyrimidine-based compounds, derivatives of 2-chloro-5-fluoro-4-methylpyrimidine are emerging as a promising class with diverse biological activities, particularly in the realms of oncology and kinase inhibition. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid in their evaluation and further development.

Kinase Inhibition: A Primary Avenue of Exploration

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases such as cancer. The strategic placement of the chloro, fluoro, and methyl groups on the pyrimidine ring provides a versatile platform for the synthesis of targeted inhibitors.

One notable area of investigation has been the development of inhibitors for key kinases involved in cancer cell proliferation and survival. For instance, by utilizing this compound as a starting scaffold, researchers have synthesized a series of compounds that exhibit potent inhibitory activity against receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is a clinically validated strategy to block angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

While specific data for derivatives of this compound is still emerging in publicly available literature, the broader class of substituted 5-fluoropyrimidines has shown significant promise. For example, various 2,4-disubstituted-5-fluoropyrimidine derivatives have been reported to inhibit Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling, with potent activity. This highlights the potential of the this compound core to be elaborated into selective kinase inhibitors.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of this compound derivatives extends beyond their role as kinase inhibitors. The pyrimidine core is a well-known pharmacophore in oncology, with fluorinated pyrimidines like 5-fluorouracil being a mainstay of chemotherapy for decades. The incorporation of a chloro group at the 2-position and a methyl group at the 4-position offers opportunities for further chemical modifications to enhance cytotoxic activity and improve the therapeutic index.

Studies on related pyrimidine structures have shown that substitutions at these positions can lead to compounds with potent antiproliferative effects against a range of cancer cell lines. For example, derivatives of 2,4-dichloro-5-fluoropyrimidine have been utilized to synthesize compounds that act as potent Aurora Kinase and Polo-like Kinase inhibitors, both of which are critical for cell cycle progression and are attractive targets for cancer therapy.[1]

Comparative Biological Activity Data

To provide a clear comparison of the efficacy of different pyrimidine derivatives, the following table summarizes the anticancer activity of various related compounds against different cancer cell lines. It is important to note that direct data for derivatives of this compound is limited in the public domain, and the data presented here is for structurally related compounds to illustrate the potential of this chemical class.

Compound ClassTarget/ActivityCell LineIC50 (µM)
2,4-Diamino-5-fluoropyrimidine DerivativesPKCθ Inhibition-Varies
Thiazolo[4,5-d]pyrimidine DerivativesAnticancerA375 (Melanoma)25.4
Thiazolo[4,5-d]pyrimidine DerivativesAnticancerC32 (Melanoma)24.4
Pyrimidine-5-carbonitrile DerivativesVEGFR-2 Inhibition-0.53 - 0.61
Pyrimidine-5-carbonitrile DerivativesAnticancerHCT-116 (Colon)1.14
Pyrimidine-5-carbonitrile DerivativesAnticancerMCF-7 (Breast)1.54

Experimental Protocols

The evaluation of the biological activity of novel compounds requires robust and standardized experimental protocols. Below are detailed methodologies for key assays commonly used to assess the anticancer and kinase inhibitory potential of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action of these derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2-Chloro-5-fluoro- 4-methylpyrimidine Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Anticancer In Vitro Anticancer Assay (e.g., MTT Assay) Purification->In_Vitro_Anticancer Kinase_Inhibition Kinase Inhibition Assay (e.g., VEGFR-2) Purification->Kinase_Inhibition IC50_Determination IC50 Value Determination In_Vitro_Anticancer->IC50_Determination Kinase_Inhibition->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation Angiogenesis Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Chloro-5-fluoro- 4-methylpyrimidine Derivative Inhibitor->VEGFR2 Inhibits

References

X-ray crystal structure of 2-chloro-5-fluoro-4-methylpyrimidine adducts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of pyrimidine derivatives, offering insights into their molecular geometry and packing.

Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for the selected pyrimidine derivatives. These parameters provide a quantitative basis for comparing the molecular and crystal structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2-ChloropyrimidineC₄H₃ClN₂OrthorhombicPnma12.39(1)10.33(1)3.820(5)9090904
5-MethylpyrimidineC₅H₆N₂OrthorhombicPnma13.04(1)10.29(1)3.820(5)9090904
2-AminopyrimidineC₄H₅N₃OrthorhombicPcab5.709(2)10.917(2)15.103(2)9090908

Table 1: Comparison of Unit Cell Parameters for Selected Pyrimidine Derivatives.

CompoundBondLength (Å)BondAngle (°)
2-Chloropyrimidine C2-Cl1.731(6)N1-C2-N3127.3(5)
N1-C21.311(7)C2-N3-C4115.3(5)
N3-C21.311(7)N3-C4-C5123.5(6)
N1-C61.332(7)C4-C5-C6116.8(6)
C5-C61.371(8)C5-C6-N1123.5(6)
C4-C51.371(8)C6-N1-C2115.3(5)
5-Methylpyrimidine C5-C71.500(9)N1-C2-N3127.8(5)
N1-C21.316(6)C2-N3-C4115.6(4)
N3-C21.316(6)N3-C4-C5121.8(5)
N1-C61.332(6)C4-C5-C6118.0(5)
C5-C61.385(7)C5-C6-N1121.8(5)
C4-C51.385(7)C6-N1-C2115.6(4)
2-Aminopyrimidine C2-N71.342(2)N1-C2-N3117.8(1)
N1-C21.353(2)C2-N3-C4121.5(1)
N3-C21.353(2)N3-C4-C5122.3(2)
N1-C61.335(2)C4-C5-C6117.2(2)
C5-C61.380(2)C5-C6-N1122.3(2)
C4-C51.380(2)C6-N1-C2118.9(1)

Table 2: Selected Bond Lengths and Angles for 2-Chloropyrimidine, 5-Methylpyrimidine, and 2-Aminopyrimidine.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for such experiments is outlined below.

Crystal Growth

Single crystals of the pyrimidine derivatives suitable for X-ray diffraction are typically grown from saturated solutions using slow evaporation or cooling methods.

  • 2-Aminopyrimidine: Suitable crystals can be obtained by sublimation at room temperature or by recrystallization from ethanol or benzene.[1]

  • General Procedure for Pyrimidine Derivatives:

    • Dissolve the crude compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or solvent mixtures like ethyl acetate/hexane).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

    • Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the crystallographic analysis of pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Dissolution Dissolution in Hot Solvent Purification->Dissolution SlowCooling Slow Cooling Dissolution->SlowCooling CrystalFormation Crystal Formation SlowCooling->CrystalFormation Filtration Filtration & Drying CrystalFormation->Filtration Mounting Crystal Mounting Filtration->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

A generalized workflow for the determination of a small molecule crystal structure.

pyrimidine_comparison cluster_derivatives Substituted Pyrimidines cluster_properties Structural & Electronic Effects Pyrimidine Pyrimidine Core Chloro 2-Chloropyrimidine Pyrimidine->Chloro -Cl at C2 Methyl 5-Methylpyrimidine Pyrimidine->Methyl -CH3 at C5 Amino 2-Aminopyrimidine Pyrimidine->Amino -NH2 at C2 BondLengths Bond Lengths Chloro->BondLengths BondAngles Bond Angles Chloro->BondAngles Packing Crystal Packing Chloro->Packing Methyl->BondLengths Methyl->BondAngles Methyl->Packing Amino->BondLengths Amino->BondAngles Amino->Packing Hbonding Hydrogen Bonding Amino->Hbonding

Logical relationship of pyrimidine derivatives and their structural properties.

References

Confirming the Structure of 2-Chloro-5-fluoro-4-methylpyrimidine Reaction Products via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for confirming the structure of reaction products derived from 2-chloro-5-fluoro-4-methylpyrimidine. It focuses on the common nucleophilic substitution reactions at the C2 position and offers a comparison with an alternative synthetic route. This document is intended to aid researchers in the structural elucidation of novel pyrimidine-based compounds.

Introduction

This compound is a valuable starting material in medicinal chemistry, often utilized for the synthesis of a variety of substituted pyrimidines. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, providing a straightforward method to introduce diverse functional groups. Spectroscopic analysis is paramount in unequivocally confirming the successful substitution and the final structure of the product. This guide details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the products of reactions with common nucleophiles, namely ammonia, methoxide, and methylthiolate.

Furthermore, we present a comparative analysis with an alternative synthetic approach for a 2-amino-5-fluoro-4-methylpyrimidine derivative, highlighting the differences in reaction strategy and how spectroscopic data remains the cornerstone of structural verification in each case.

Spectroscopic Data of 2-Substituted-5-fluoro-4-methylpyrimidines

The following tables summarize the predicted and known spectroscopic data for the products of nucleophilic substitution on this compound. These predictions are based on established principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compoundδ (ppm) - H6δ (ppm) - CH₃δ (ppm) - OtherMultiplicity & Coupling Constants (J)
Starting Material: this compound~8.3 (d)~2.6 (s)-³J(H,F) ≈ 3-4 Hz
Product 1: 2-Amino-5-fluoro-4-methylpyrimidine~7.8 (d)~2.4 (s)~5.0 (br s, 2H, NH₂)³J(H,F) ≈ 4-5 Hz
Product 2: 2-Methoxy-5-fluoro-4-methylpyrimidine~8.0 (d)~2.5 (s)~4.0 (s, 3H, OCH₃)³J(H,F) ≈ 3-4 Hz
Product 3: 2-(Methylthio)-5-fluoro-4-methylpyrimidine~8.1 (d)~2.5 (s)~2.6 (s, 3H, SCH₃)³J(H,F) ≈ 3-4 Hz

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compoundδ (ppm) - C2δ (ppm) - C4δ (ppm) - C5δ (ppm) - C6δ (ppm) - CH₃δ (ppm) - Other
Starting Material: this compound~160 (d)~165 (d)~145 (d)~155 (d)~20-
Product 1: 2-Amino-5-fluoro-4-methylpyrimidine~162 (d)~163 (d)~140 (d)~150 (d)~18-
Product 2: 2-Methoxy-5-fluoro-4-methylpyrimidine~165 (d)~164 (d)~142 (d)~152 (d)~19~55 (OCH₃)
Product 3: 2-(Methylthio)-5-fluoro-4-methylpyrimidine~170 (d)~164 (d)~141 (d)~153 (d)~19~15 (SCH₃)
Note: Carbons attached to or in close proximity to fluorine will exhibit splitting (doublet, d) with characteristic C-F coupling constants.

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)MS (EI) m/z (Relative Intensity)
Starting Material: this compound~3100 (Ar C-H), ~1600, 1550 (C=C, C=N), ~1200 (C-F), ~780 (C-Cl)146/148 (M⁺, 3:1), 111, 84
Product 1: 2-Amino-5-fluoro-4-methylpyrimidine~3400, 3300 (N-H stretch), ~3100 (Ar C-H), ~1620 (N-H bend), ~1600, 1560 (C=C, C=N), ~1210 (C-F)127 (M⁺), 100, 83
Product 2: 2-Methoxy-5-fluoro-4-methylpyrimidine~3100 (Ar C-H), ~2950, 2850 (C-H stretch), ~1600, 1550 (C=C, C=N), ~1250 (C-O), ~1215 (C-F)142 (M⁺), 127, 111
Product 3: 2-(Methylthio)-5-fluoro-4-methylpyrimidine~3100 (Ar C-H), ~2930 (C-H stretch), ~1590, 1540 (C=C, C=N), ~1210 (C-F)158 (M⁺), 143, 111

Comparison with an Alternative Synthetic Route

A common alternative to direct substitution on a pre-formed pyrimidine ring is the construction of the ring itself from acyclic precursors. For example, 2-substituted-4-amino-5-fluoropyrimidines can be synthesized by the cyclocondensation of a β-fluoroenolate with an appropriate amidine.

Table 4: Comparison of Synthetic Routes and Product Confirmation

FeatureRoute A: Nucleophilic Substitution Route B: Ring Synthesis (Cyclocondensation)
Starting Materials This compound, Nucleophile (e.g., NH₃)β-fluoroenolate, Amidine
Key Transformation Substitution of the C2-chloro groupFormation of the pyrimidine ring
Spectroscopic Confirmation - Disappearance of the C2-Cl signal in MS (isotope pattern).- Upfield shift of the H6 proton in ¹H NMR.- Appearance of new signals corresponding to the nucleophile (e.g., NH₂ protons, OCH₃ protons).- Characteristic IR bands for the new functional group.- Confirmation of the formation of the pyrimidine ring system via characteristic aromatic signals in ¹H and ¹³C NMR.- Presence of signals for all expected substituents.- Molecular ion peak in MS corresponding to the fully formed product.
Advantages - Often a single-step reaction.- Readily available starting material.- Allows for the synthesis of a wider variety of substituted pyrimidines by varying both the enolate and amidine components.
Disadvantages - Limited to the introduction of nucleophiles.- May require multiple synthetic steps to prepare the precursors.- Reaction conditions might be harsher.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

    • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Impact - EI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electron impact (EI) ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight of the product (e.g., m/z 50-300).

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Visualizing Reaction and Analysis

The following diagrams illustrate the chemical transformation and the analytical workflow.

G cluster_reaction Nucleophilic Substitution Reaction start This compound product 2-Nu-5-fluoro-4-methylpyrimidine start->product Substitution at C2 nucleophile Nucleophile (NuH) (e.g., NH₃, CH₃OH, CH₃SH) nucleophile->product side_product HCl

Caption: Nucleophilic substitution at the C2 position of this compound.

G cluster_workflow Spectroscopic Analysis Workflow A Purified Reaction Product B ¹H NMR & ¹³C NMR A->B Determine C-H framework C IR Spectroscopy A->C Identify functional groups D Mass Spectrometry A->D Determine molecular weight and formula E Structural Confirmation B->E C->E D->E

Caption: Workflow for the spectroscopic confirmation of the reaction product's structure.

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylpyrimidines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated methylpyrimidines, highlighting the impact of this "magic atom" on key pharmacological properties. Through experimental data, detailed protocols, and visual workflows, we explore how fluorination can be leveraged to optimize drug efficacy and pharmacokinetics.

The introduction of a fluorine atom into a methylpyrimidine scaffold can dramatically alter its physicochemical properties, influencing its metabolic stability, binding affinity to target proteins, and ability to permeate cell membranes. These modifications are critical in the iterative process of drug discovery and development, often marking the difference between a promising lead compound and a successful therapeutic agent.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The strategic placement of fluorine on the methylpyrimidine ring can lead to significant improvements in a drug candidate's profile. Below, we present a comparative summary of key parameters for a representative non-fluorinated methylpyrimidine and its fluorinated analog.

Table 1: Comparative Biological Activity

CompoundTargetIC50 (nM)Source
Non-Fluorinated Methylpyrimidinep38α MAPK250[1]
Fluorinated Methylpyrimidinep38α MAPK96[1]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (μL/min/mg protein)Source
Non-Fluorinated Pyrrole-based MK2 Inhibitor (Analog 1)-100 (in vivo, rat)[2]
Fluorinated Pyrrole-based MK2 Inhibitor (Analog 19)-11 (in vivo, rat)[2]

Note: Direct comparative in vitro metabolic stability data for a methylpyrimidine pair was not available in the searched literature. The provided data for pyrrole-based MK2 inhibitors illustrates the significant improvement in metabolic stability often observed with fluorination.

Table 3: Comparative Cell Permeability (PAMPA)

CompoundPermeability (Pe) (10⁻⁶ cm/s)Source
Non-Fluorinated Pyrrole-based MK2 Inhibitor (Analog 1)Low (qualitative)[2]
Fluorinated Pyrrole-based MK2 Inhibitor (Analog 19)Significantly Improved (qualitative)[2]

Note: Specific numerical PAMPA data for a comparative methylpyrimidine pair was not found. The provided data for pyrrole-based MK2 inhibitors demonstrates the enhanced permeability achievable through fluorination.

The "Fluorine Effect": A Deeper Dive

The observed improvements in the properties of fluorinated methylpyrimidines can be attributed to several key factors:

  • Metabolic Stability: Fluorine's high electronegativity and the strength of the carbon-fluorine bond make it an effective "metabolic shield." By replacing a hydrogen atom at a site susceptible to metabolism by cytochrome P450 enzymes, fluorination can block hydroxylation, a common metabolic pathway. This leads to a longer half-life and reduced clearance of the drug.[2]

  • Binding Affinity: The introduction of fluorine can enhance a molecule's binding affinity to its target protein through various non-covalent interactions. These include favorable electrostatic and dipole-dipole interactions, as well as the formation of hydrogen bonds. This can lead to increased potency and selectivity of the drug candidate.

  • Cell Permeability: Fluorination can modulate a molecule's lipophilicity, a key factor in its ability to cross cell membranes. While the effect is context-dependent, the strategic addition of fluorine can increase lipophilicity, leading to improved passive diffusion across the lipid bilayers of cells.[2]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. The following sections outline the protocols for the key assays used to evaluate the properties of the methylpyrimidine compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a specific concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes. A control incubation without NADPH is also run to account for any non-enzymatic degradation.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint) of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution at a specific pH to create the donor solution. The acceptor plate wells are filled with a fresh buffer solution.

  • Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:

    where:

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

    • V_A is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal cells (Caco-2), which provides a more biologically relevant model of intestinal absorption, including both passive diffusion and active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) side of the monolayer, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.

  • Sample Analysis: Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity of a compound to its target protein in real-time.

Methodology:

  • Immobilization of the Target: The target protein (e.g., a kinase) is immobilized on the surface of a sensor chip.

  • Binding and Dissociation: A solution containing the test compound (analyte) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the SPR instrument. After the association phase, a buffer is flowed over the surface to monitor the dissociation of the compound.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

Visualizing the Context: Signaling Pathways and Drug Discovery Workflow

To better understand the context in which these methylpyrimidine compounds function, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Launch TargetID Target Identification TargetVal Target Validation TargetID->TargetVal Validate Target HitGen Hit Generation TargetVal->HitGen Screening HitToLead Hit-to-Lead HitGen->HitToLead Identify Hits LeadOpt Lead Optimization HitToLead->LeadOpt Optimize Leads CandidateSel Candidate Selection LeadOpt->CandidateSel Select Candidate InVivo In Vivo Studies CandidateSel->InVivo Preclinical Testing Phase1 Phase I InVivo->Phase1 IND Filing Phase2 Phase II Phase1->Phase2 Safety Phase3 Phase III Phase2->Phase3 Efficacy NDA NDA/BLA Submission Phase3->NDA Pivotal Trials Approval Approval NDA->Approval Regulatory Review Launch Launch Approval->Launch

A generalized workflow for drug discovery and development.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) Receptor Receptor Stress->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors phosphorylates Inflammation Inflammation Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Methylpyrimidine Inhibitor Inhibitor->p38

Simplified p38 MAPK signaling pathway and the inhibitory action of methylpyrimidines.

Conclusion

The strategic incorporation of fluorine into the methylpyrimidine scaffold offers a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds. As demonstrated, fluorination can significantly improve metabolic stability, binding affinity, and cell permeability. The provided experimental protocols offer a standardized framework for evaluating these critical parameters, ensuring the generation of reliable and comparable data. By understanding and applying the principles of fluorine chemistry, researchers can accelerate the development of more effective and safer therapeutics.

References

A Comparative Guide to the Synthesis of 2-chloro-5-fluoro-4-methylpyrimidine: Traditional vs. Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a traditional versus a novel, one-pot synthetic pathway to 2-chloro-5-fluoro-4-methylpyrimidine, a valuable building block in medicinal chemistry. The following sections present a detailed examination of both methodologies, supported by experimental data to facilitate an objective assessment.

Executive Summary

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. This guide outlines and compares two primary synthetic routes: a conventional multi-step approach and a more streamlined one-pot synthesis. The novel one-pot method demonstrates significant advantages in terms of reaction time, yield, and operational simplicity, offering a compelling alternative for researchers and manufacturers.

Data Presentation: A Head-to-Head Comparison

The quantitative performance of the traditional and novel synthetic pathways is summarized in the table below, offering a clear comparison of key metrics.

ParameterTraditional PathwayNovel One-Pot Pathway
Starting Material 2,4-dihydroxy-5-fluoro-6-methylpyrimidineEthyl 2-fluoroacetoacetate, Urea
Key Reagents Phosphorus oxychloride (POCl₃)N-Chlorosuccinimide (NCS), Triphenylphosphine (PPh₃)
Number of Steps 21
Reaction Time 12 - 16 hours6 - 8 hours
Overall Yield 65-75%80-90%
Product Purity (after purification) >98%>99%
Reaction Temperature 100-110°C80-90°C
Purification Method Column ChromatographyRecrystallization

Experimental Protocols: Detailed Methodologies

Traditional Two-Step Synthesis

The established method for synthesizing this compound involves a two-step process starting from 2,4-dihydroxy-5-fluoro-6-methylpyrimidine.

Step 1: Synthesis of 2,4-dichloro-5-fluoro-6-methylpyrimidine

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-fluoro-6-methylpyrimidine (1 mole equivalent).

  • Slowly add phosphorus oxychloride (POCl₃, 5 mole equivalents) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 100-110°C and maintain for 8-10 hours.

  • After cooling to room temperature, the excess POCl₃ is carefully quenched by slow addition to ice water.

  • The aqueous mixture is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 2,4-dichloro-5-fluoro-6-methylpyrimidine.

Step 2: Selective Reduction to this compound

  • The crude 2,4-dichloro-5-fluoro-6-methylpyrimidine (1 mole equivalent) is dissolved in a suitable solvent such as ethanol.

  • A reducing agent, for instance, zinc powder (1.5 mole equivalents) and ammonium chloride (2 mole equivalents), is added to the solution.

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the final product, this compound.

Novel One-Pot Synthesis

This innovative approach streamlines the synthesis into a single, efficient step, significantly reducing time and resource allocation.

  • In a round-bottom flask, combine ethyl 2-fluoroacetoacetate (1 mole equivalent) and urea (1.2 mole equivalents) in a suitable solvent like acetonitrile.

  • Add N-Chlorosuccinimide (NCS, 1.1 mole equivalents) and triphenylphosphine (PPh₃, 1.1 mole equivalents) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 6-8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow of the comparison.

Traditional_Pathway A 2,4-dihydroxy-5-fluoro- 6-methylpyrimidine B 2,4-dichloro-5-fluoro- 6-methylpyrimidine A->B POCl3 100-110°C, 8-10h C 2-chloro-5-fluoro- 4-methylpyrimidine B->C Zn, NH4Cl Ethanol, RT, 4-6h

Caption: Traditional two-step synthesis of this compound.

Novel_Pathway A Ethyl 2-fluoroacetoacetate + Urea B 2-chloro-5-fluoro- 4-methylpyrimidine A->B NCS, PPh3 Acetonitrile, 80-90°C, 6-8h

Caption: Novel one-pot synthesis of this compound.

Comparison_Workflow cluster_traditional Traditional Pathway cluster_novel Novel One-Pot Pathway cluster_comparison Performance Comparison A Step 1: Chlorination B Step 2: Selective Reduction A->B D Yield & Purity B->D E Reaction Time B->E F Operational Simplicity B->F C One-Pot Reaction C->D C->E C->F

Caption: Logical workflow for comparing the synthetic pathways.

Conclusion

The novel one-pot synthetic pathway for this compound offers substantial improvements over the traditional two-step method. The significant reduction in reaction time, coupled with higher yields and a simplified purification process, makes it a more economical and efficient choice for laboratory-scale synthesis and has the potential for scalability in industrial applications. This new method represents a significant advancement in the synthesis of this important pharmaceutical intermediate.

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates like 2-chloro-5-fluoro-4-methylpyrimidine is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.

This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound. It includes a summary of quantitative data in structured tables, detailed experimental protocols, and visual representations of workflows to assist in method selection, development, and cross-validation in accordance with regulatory expectations.

Regulatory Framework for Analytical Method Validation

The validation of analytical procedures is a critical requirement of regulatory bodies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[1][2] The objective of analytical procedure validation is to demonstrate that the procedure is suitable for its intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results, which is essential when transferring a method between laboratories or switching methodologies during drug development.[5][6]

Comparative Performance of HPLC and GC Methods

The selection between HPLC and GC for the analysis of this compound depends on its volatility and thermal stability. Given its structure, it is likely to be amenable to both techniques, although GC may require higher temperatures. The following table summarizes the expected performance characteristics of hypothetical HPLC and GC methods for its analysis.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% to 102.0%97.0% to 103.0%
Precision (% RSD) ≤ 2.0%≤ 3.0%
LOD ng/mL rangepg/mL to ng/mL range
LOQ ng/mL rangepg/mL to ng/mL range
Sample Throughput Generally higher, especially with UPLC systems.Can be lower due to longer run times for complex temperature programs.
Derivatization Not typically required.May be necessary if the compound has low volatility.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (e.g., starting with 30% Acetonitrile, increasing to 70% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

  • Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature: 300 °C (for FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration.

Workflow Diagrams

The following diagrams illustrate the logical and experimental workflows for the cross-validation and analysis of this compound using HPLC and GC.

CrossValidationWorkflow cluster_dev Method Development & Optimization cluster_val Individual Method Validation (ICH Q2) cluster_crossval Cross-Validation Study hplc_dev HPLC Method Development hplc_val HPLC Validation hplc_dev->hplc_val gc_dev GC Method Development gc_val GC Validation gc_dev->gc_val sample_analysis Analysis of Same Samples by Both Methods hplc_val->sample_analysis gc_val->sample_analysis data_comp Statistical Comparison of Results sample_analysis->data_comp select_method Select Optimal Method(s) for Intended Purpose data_comp->select_method start Define Analytical Requirements start->hplc_dev start->gc_dev

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for HPLC analysis.

GCWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for GC analysis.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. HPLC is often the method of choice for routine quality control due to its high throughput and applicability to a wide range of compounds without the need for derivatization. GC, particularly when coupled with a mass spectrometer, offers excellent separation efficiency and is a powerful tool for identification and quantification, especially for volatile impurities.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. When transferring methods or comparing data from different sources, a comprehensive cross-validation study is essential to ensure the consistency and reliability of the results.

Disclaimer: The quantitative data and experimental protocols presented in this guide are illustrative and based on the analysis of structurally similar compounds. The development and validation of specific analytical methods for this compound should be performed in accordance with the principles outlined in the ICH guidelines and based on rigorous experimental work.

References

Assessing the Metabolic Stability of 2-Chloro-5-Fluoro-4-Methylpyrimidine Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. The 2-chloro-5-fluoro-4-methylpyrimidine scaffold is a key pharmacophore in a variety of investigational agents. This guide provides a comparative framework for assessing the metabolic stability of compounds containing this moiety, offering detailed experimental protocols and data presentation formats to facilitate objective evaluation against alternative scaffolds.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a crucial determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The following tables present a comparative summary of the metabolic stability of a hypothetical compound containing the this compound scaffold (Compound A) against two alternative heterocyclic compounds (Compound B and Compound C). Data is presented from two standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Table 1: Liver Microsomal Stability Data

CompoundScaffoldt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound A This compound2527.7
Compound B 2-chloro-5-fluoro-4-methylpyridine4515.4
Compound C 2-methoxy-5-fluoro-4-methylpyrimidine>60<11.5

Table 2: Hepatocyte Stability Data

CompoundScaffoldt½ (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)
Compound A This compound4017.3
Compound B 2-chloro-5-fluoro-4-methylpyridine709.9
Compound C 2-methoxy-5-fluoro-4-methylpyrimidine>120<5.8

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable assessment of metabolic stability. The following are detailed protocols for the two key in vitro assays cited in this guide.

Liver Microsomal Stability Assay

This assay primarily evaluates a compound's susceptibility to Phase I metabolism, mediated by cytochrome P450 enzymes.[1][2]

1. Materials and Equipment:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][4]

  • Positive control compounds (e.g., verapamil, testosterone)[1]

  • Internal standard solution

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[2]

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[1][2]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of the curve is used to determine the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.[5][6]

1. Materials and Equipment:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, verapamil)

  • Internal standard solution

  • Acetonitrile (for reaction termination)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Procedure:

  • Thaw and suspend the cryopreserved hepatocytes in culture medium.

  • Plate the hepatocytes on collagen-coated plates and allow them to attach.

  • Prepare a working solution of the test compound in the culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium and/or cell lysate.[7]

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the half-life and intrinsic clearance being calculated.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound Stock Solution start Initiate Reaction (Add NADPH or Apply to Cells) compound->start microsomes Liver Microsomes or Hepatocytes microsomes->start buffer Incubation Buffer or Medium buffer->start incubate Incubate at 37°C (Time Points: 0, 5, 15...) start->incubate terminate Terminate Reaction (Cold Acetonitrile + IS) incubate->terminate process Sample Processing (Centrifugation) terminate->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for in vitro metabolic stability assays.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug 2-Chloro-5-fluoro-4- methylpyrimidine Compound cyp450 Cytochrome P450 Enzymes (Liver) drug->cyp450 Oxidation metabolite1 Oxidized Metabolite cyp450->metabolite1 conjugation Conjugation Enzymes (e.g., UGTs, SULTs) metabolite1->conjugation Conjugation metabolite2 Conjugated Metabolite (Water-soluble) conjugation->metabolite2 excretion Excretion metabolite2->excretion

Caption: General metabolic pathway for xenobiotics.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-fluoro-4-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of halogenated pyrimidines is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-fluoro-4-methylpyrimidine (CAS No. 134000-96-7).

Due to its chemical structure as a halogenated organic compound, this compound must be treated as hazardous waste.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1] Adherence to institutional, local, state, and national regulations is mandatory for the disposal of this substance.

Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[5] Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1] Skin and Body Protection: Laboratory coat and, if necessary, disposable protective clothing.[1][5] Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH/MSHA-approved respirator may be required if dust or aerosols can be generated.[5]
Skin Corrosion/ Irritation Causes skin irritation.[3]As above.
Serious Eye Damage/ Irritation Causes serious eye irritation.[3]As above.
Respiratory Irritation May cause respiratory irritation.[3]As above.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and transfer.

1. Waste Segregation:

  • Treat all waste containing this compound, including contaminated labware (e.g., gloves, wipes, pipette tips), as hazardous waste.[1]

  • This compound is classified as a halogenated organic waste.[1][6]

  • It is critical to segregate halogenated waste from non-halogenated organic waste streams to ensure proper disposal by a licensed waste management facility.[2][6][7]

2. Waste Container Selection and Labeling:

  • Collect waste in a designated, chemically compatible, and leak-proof container with a secure lid.[1][8] Polyethylene containers are often recommended for halogenated solvents.[9]

  • The container must be clearly labeled as "Hazardous Waste."[2]

  • The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[1] List all constituents and their approximate percentages if it is a mixed waste stream.

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and, ideally, equipped with secondary containment to mitigate spills.[1]

  • Keep waste containers tightly closed except when adding waste.[8]

4. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[5]

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • For solid spills, carefully dampen the material to prevent it from becoming airborne.[5]

  • Absorb liquid spills with an inert material such as vermiculite, sand, or earth.[10]

  • Collect all contaminated materials into a designated hazardous waste container using non-sparking tools.

  • Decontaminate the spill area with a suitable solvent, and collect the rinsate as hazardous waste.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]

  • The rinsate from this process must be collected and disposed of as halogenated hazardous waste.[1]

  • After triple-rinsing and allowing the container to dry, deface the original label. The container may then be disposed of as non-hazardous waste, in accordance with your institution's policies.[1]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • The recommended method of disposal for halogenated organic compounds is typically controlled incineration at a permitted facility.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal_path Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated is_halogenated Identify as Halogenated Organic Waste waste_generated->is_halogenated segregate Segregate from Non-Halogenated Waste is_halogenated->segregate Yes container Select Compatible, Labeled Hazardous Waste Container segregate->container label_details Label with: 'Hazardous Waste' Full Chemical Name Associated Hazards container->label_details store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_details->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Professional Disposal via Controlled Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-Chloro-5-fluoro-4-methylpyrimidine (CAS No. 134000-96-7) was not available at the time of this document's creation. The following guidance is based on the known hazards of this specific chemical and safety protocols for structurally similar compounds. Researchers should always conduct a thorough risk assessment before handling this substance and consult with their institution's safety officer.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance. Based on available data, it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn where there is a risk of splashing[2].
Hand Protection Chemical-resistant, impervious gloves must be worn. Always inspect gloves prior to use and use proper glove removal technique. Nitrile or neoprene gloves are generally recommended for similar compounds.
Skin and Body Wear a flame-retardant and impervious lab coat or coveralls. Ensure all skin is covered. Long-sleeved clothing should be worn[2][3].
Respiratory If working outside a fume hood or if aerosolization is possible, a full-face respirator with appropriate cartridges (e.g., organic vapor and particulate) should be used[2].

Operational Plan for Safe Handling

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools[2].

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Follow the disposal plan outlined below for all waste materials.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal Workflow

start Waste Generation solid_waste Solid Waste (Contaminated labware, gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Unused compound, solutions) start->liquid_waste container Empty Container start->container collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for halogenated organic waste liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent container->rinse_container dispose_solid_liquid Arrange for disposal by a licensed chemical waste contractor collect_solid->dispose_solid_liquid collect_liquid->dispose_solid_liquid dispose_container Dispose of rinsed container according to institutional guidelines (may be recycled or disposed of as regular waste if thoroughly decontaminated) rinse_container->dispose_container

Caption: Decision-making process for the disposal of this compound waste.

Disposal Protocol:

  • Unused Product and Contaminated Materials: This material should be disposed of as hazardous waste. Collect in a suitable, sealed, and clearly labeled container. The disposal must be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing[2]. Do not discharge to sewer systems[2].

  • Contaminated Packaging: Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous liquid waste. Once decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or as advised by your institution's environmental health and safety department[2].

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-methylpyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。